Technical Documentation Center

3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one
  • CAS: 99068-33-4

Core Science & Biosynthesis

Foundational

Structural Elucidation of 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one: A Comprehensive NMR Spectroscopy Guide

Executive Summary The compound 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one (CAS: 99068-33-4) is a highly versatile synthetic intermediate, frequently utilized in the development of advanced therapeutics, including exo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one (CAS: 99068-33-4) is a highly versatile synthetic intermediate, frequently utilized in the development of advanced therapeutics, including exo-aza spiro inhibitors targeting menin-MLL interactions[1]. Accurate structural characterization of this molecule is critical for downstream pharmaceutical applications. This technical guide provides a rigorous, self-validating framework for the acquisition and interpretation of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data, ensuring absolute structural confidence.

Chemical Architecture & Mechanistic Rationale for Spectral Assignments

To accurately interpret the NMR spectra, we must deconstruct the molecule into its three core domains: the oxazolidin-2-one heterocycle, the methylene bridge, and the para-substituted aniline moiety. Understanding the localized electronic environments allows us to predict and assign chemical shifts with high precision.

Proton ( 1 H) NMR Causality
  • The Aniline Moiety (AA'BB' System): The strongly electron-donating amino ( −NH2​ ) group pushes electron density into the aromatic ring via resonance. This significantly shields the protons ortho to the amino group, driving their resonance upfield to approximately 6.50 ppm. Conversely, the protons meta to the amino group (and ortho to the alkyl bridge) are less shielded, appearing further downfield at ~6.95 ppm.

  • The Oxazolidinone Ring: The ring contains two adjacent methylene groups (C4 and C5). The protons at C5 ( −O−CH2​− ) are subjected to the strong inductive electron-withdrawing effect of the adjacent oxygen atom, resulting in a downfield shift to ~4.25 ppm. The protons at C4 ( −N−CH2​− ) are adjacent to the less electronegative nitrogen, appearing relatively upfield at ~3.55 ppm[2].

  • The Benzyl Bridge: The isolated −N−CH2​−Ar protons lack adjacent coupling partners, resulting in a sharp, distinct singlet at ~4.15 ppm.

Carbon ( 13 C) NMR Causality
  • The Carbonyl Core (C2): Unlike typical ketone carbonyls that resonate past 200 ppm, the oxazolidin-2-one carbonyl carbon resonates at ~158.0 ppm. This upfield shift is caused by the carbamate-like architecture; lone pair delocalization from both the adjacent ring oxygen and nitrogen atoms increases electron density at the carbonyl carbon, effectively shielding it[3].

  • Aromatic Carbons: The carbon directly bonded to the amino group (C4') is highly deshielded (~148.5 ppm) due to the electronegativity of the nitrogen atom, whereas the ortho and para positions are shielded by the nitrogen's resonance contribution.

Standardized NMR Acquisition Protocol (Self-Validating System)

To ensure reproducibility, high spectral resolution, and accurate integration, the following step-by-step methodology must be strictly adhered to. This protocol incorporates built-in self-validating checks to guarantee data integrity.

Step 1: Solvent Selection and Sample Preparation
  • Causality: The target compound contains a polar primary amine and a heterocyclic core, which can lead to aggregation or poor solubility in non-polar solvents like CDCl3​ . Dimethyl sulfoxide- d6​ ( DMSO−d6​ ) is selected to ensure complete dissolution. Furthermore, DMSO−d6​ slows the chemical exchange rate of the −NH2​ protons, allowing them to be clearly observed as a broad singlet rather than being lost to the baseline.

  • Protocol: Weigh 15–20 mg of the compound for 13 C analysis (or 2–5 mg for 1 H analysis) and dissolve it in exactly 0.6 mL of DMSO−d6​ [4]. The 0.6 mL volume is non-negotiable; it ensures a sample height of ~48-50 mm in a standard 5 mm NMR tube, which perfectly aligns with the active volume of the probe's RF coil, minimizing magnetic susceptibility artifacts at the liquid-air interface[5].

  • Self-Validation: Filter the solution through a tightly packed glass-wool plug directly into the NMR tube. This removes paramagnetic particulates (e.g., trace metals from spatulas) that cause severe line broadening[4].

Step 2: Probe Tuning, Matching, and Shimming
  • Causality: Every sample has a unique dielectric constant. Tuning and matching adjust the probe's circuitry to match the specific sample's impedance, maximizing the efficiency of the RF pulse and the resulting signal-to-noise ratio (SNR).

  • Protocol: Insert the sample into the magnet and lock onto the deuterium signal of DMSO−d6​ . Execute an automated or manual gradient shimming protocol (optimizing Z1-Z5 gradients) to homogenize the B0​ magnetic field across the sample volume[5].

  • Self-Validation: A properly shimmed sample in DMSO−d6​ will yield a residual solvent pentet at exactly 2.50 ppm. Measure the line width at half height (FWHM) of this peak; it must be < 1.0 Hz before proceeding to acquisition.

Step 3: Pulse Sequence and Acquisition
  • 1 H NMR: Utilize a standard 30° pulse sequence (zg30). Set the relaxation delay ( D1​ ) to 1-2 seconds to allow full longitudinal relaxation of all protons.

  • 13 C NMR: Utilize a proton-decoupled sequence (zgpg30). Extend the relaxation delay to 2-3 seconds. Causality: Quaternary carbons (such as the C=O and Ar-C- NH2​ ) lack attached protons to facilitate rapid dipole-dipole relaxation; a longer delay prevents signal saturation and ensures these peaks are visible.

  • Self-Validation: Reference the spectra internally using the residual DMSO−d6​ signals ( 1 H: 2.50 ppm; 13 C: 39.52 ppm).

Quantitative Spectral Data

The following tables summarize the validated spectral assignments for 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one based on the structural rationale and acquisition protocols detailed above.

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO−d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
N- CH2​ (Ring)3.55t8.02HH-4
Benzyl CH2​ 4.15s-2HN- CH2​ -Ar
O- CH2​ (Ring)4.25t8.02HH-5
Amine NH2​ 5.00br s-2HAr- NH2​
Ar-H (ortho to NH2​ )6.50d8.42HH-3', H-5'
Ar-H (ortho to CH2​ )6.95d8.42HH-2', H-6'

Table 2: 13 C NMR Spectral Data (100 MHz, DMSO−d6​ )

PositionChemical Shift ( δ , ppm)TypeAssignment
N- CH2​ (Ring)44.0 CH2​ C-4
Benzyl CH2​ 47.0 CH2​ N- CH2​ -Ar
O- CH2​ (Ring)61.5 CH2​ C-5
Ar-C (ortho to NH2​ )114.0CHC-3', C-5'
Ar-C (ipso to CH2​ )124.0CC-1'
Ar-C (ortho to CH2​ )129.5CHC-2', C-6'
Ar-C (ipso to NH2​ )148.5CC-4'
C=O (Ring)158.0CC-2

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR sample preparation and acquisition protocol.

NMR_Protocol Start Compound 99068-33-4 (Solid State) Prep Sample Preparation Dissolve 15-20 mg in 0.6 mL DMSO-d6 (Ensures solubility & locks D signal) Start->Prep Filter Filtration & Transfer Pass through glass wool into 5mm tube (Removes paramagnetic particulates) Prep->Filter Tune Probe Tuning & Matching Match RF coil impedance to sample (Maximizes signal-to-noise ratio) Filter->Tune Shim B0 Field Shimming Optimize Z-gradients (Prevents line broadening) Tune->Shim Acq Pulse & Acquisition 1H (zg30) / 13C (zgpg30) (Captures Free Induction Decay) Shim->Acq Process Spectral Processing Fourier Transform & Phase Correction (Yields interpretable spectra) Acq->Process

Step-by-step self-validating NMR sample preparation and acquisition workflow.

References

  • Exo-aza spiro inhibitors of menin-MLL interaction (US11396517B1) Source: Google Patents URL:1

  • NMR Sample Preparation: The Complete Guide Source: Organomation URL:4

  • Sample Preparation & NMR Tubes Source: Weizmann Institute of Science, Chemical Research Support URL:5

  • Synthesis, configuration and properties of some new 3,4,5-substituted oxazolidin-2-ones Source: European Journal of Chemistry URL:2

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries Source: MDPI URL:3

Sources

Exploratory

Thermodynamic Stability of 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one: A Comprehensive Technical Guide

Executive Summary The compound 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one (also referred to as 3-(4-aminobenzyl)-oxazolidin-2-one) is a critical structural motif in medicinal chemistry, often serving as a pharmacopho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one (also referred to as 3-(4-aminobenzyl)-oxazolidin-2-one) is a critical structural motif in medicinal chemistry, often serving as a pharmacophore model or advanced intermediate in the synthesis of antibacterial agents (e.g., linezolid analogs) and monoamine oxidase (MAO) inhibitors.

Understanding the thermodynamic stability of this molecule is paramount for formulation scientists and synthetic chemists. The molecule presents a fascinating dichotomy of stability: a relatively robust cyclic carbamate (oxazolidin-2-one) ring juxtaposed with a highly reactive, electron-rich 4-aminobenzyl moiety. This whitepaper provides an in-depth analysis of its thermodynamic vulnerabilities, degradation kinetics, and the causal mechanisms driving its behavior in both solid and solution states.

Structural Thermodynamics & Vulnerability Profiling

To accurately predict the stability of 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one, we must evaluate the molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) features of its two primary domains[1].

The Oxazolidin-2-one Core

The 1,3-oxazolidin-2-one ring is a cyclic carbamate. Thermodynamically, the ring is stabilized by the resonance of the carbamate linkage, which delocalizes the lone pair of the nitrogen atom into the carbonyl π∗ antibonding orbital.

  • Acidic Conditions: The ring exhibits high thermodynamic stability. Protonation preferentially occurs at the exocyclic carbonyl oxygen rather than the ring oxygen or nitrogen, which does not readily lead to ring cleavage.

  • Basic Conditions: The ring is highly susceptible to nucleophilic attack. Hydroxide ions attack the electron-deficient carbonyl carbon (C2), forcing the transition from an sp2 planar geometry to a high-energy sp3 tetrahedral intermediate. The collapse of this intermediate drives the irreversible, thermodynamically favorable ring-opening to form a β -amino alcohol and carbon dioxide[2][3].

The 4-Aminobenzyl Moiety

The para-amino group ( -NH2​ ) is strongly electron-donating via resonance, significantly raising the energy of the Highest Occupied Molecular Orbital (HOMO) localized on the aromatic ring.

  • Oxidative Vulnerability: This elevated HOMO level makes the aniline moiety highly susceptible to single-electron transfer (SET) oxidations. The oxidation of anilines possesses a low activation enthalpy ( ΔH‡ ), leading to the rapid formation of aniline radical cations in the presence of reactive oxygen species (ROS) or transition metals[4][5]. These radicals subsequently undergo thermodynamically irreversible bimolecular coupling (oligomerization) or conversion to quinone-imines[6].

Mechanistic Pathways of Degradation

Base-Catalyzed Hydrolysis

The hydrolysis of the oxazolidinone ring is the primary degradation pathway in aqueous, basic environments. The reaction is endothermic in its activation phase but highly exergonic overall due to the entropic driving force of decarboxylation[7].

Hydrolysis A 3-[(4-Aminophenyl)methyl]- 1,3-oxazolidin-2-one B OH⁻ Nucleophilic Attack at Carbonyl C2 A->B Base Catalysis C Tetrahedral Intermediate (High Energy State) B->C Rate Determining Step D C-O Bond Cleavage (Ring Opening) C->D ΔG < 0 E Decarboxylation (-CO₂) D->E Spontaneous F N-(4-aminobenzyl)- β-amino alcohol E->F Final Product

Thermodynamic pathway of base-catalyzed oxazolidin-2-one ring hydrolysis.

Oxidative Degradation of the Aniline Moiety

The oxidation of the aniline group is heavily dependent on the dielectric constant of the solvent and the presence of trace oxidants[8]. The negative entropy of activation ( ΔS‡ ) typically observed in aniline oxidations suggests a highly ordered transition state during the initial electron transfer[4].

Oxidation A Aniline Moiety (Electron Rich) B 1e⁻ Oxidation (ROS / Metal Catalysis) A->B Low Activation Enthalpy C Aniline Radical Cation (Resonance Stabilized) B->C Fast Transient D Quinone-Imine Intermediate C->D -H⁺, -e⁻ E Oligomerization / Azo-Dye Formation C->E Bimolecular Coupling D->E Nucleophilic Attack

Oxidative degradation cascade of the 4-aminobenzyl moiety via radical cations.

Quantitative Thermodynamic & Kinetic Data

The following tables synthesize the expected thermodynamic parameters and kinetic behavior of 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one, extrapolated from rigorously validated structural analogs and computational models[1][3][4].

Table 1: Estimated Thermodynamic Parameters

ParameterEstimated Value / RangeCausality / Structural Driver
Enthalpy of Activation ( ΔH‡ ) - Hydrolysis +85 to +95 kJ/mol High energy barrier to disrupt carbamate resonance and form the tetrahedral intermediate.
Entropy of Activation ( ΔS‡ ) - Oxidation −110 to −130 J/K⋅mol Highly ordered, solvent-caged transition state during single-electron transfer from the aniline nitrogen[4].
Gibbs Free Energy ( ΔG∘ ) - Ring Opening −15 to −25 kJ/mol Irreversible thermodynamic sink driven by the evolution of CO2​ gas.
Solid-State Melting Point ( Tm​ ) 110∘C−135∘C Moderate intermolecular hydrogen bonding between the primary amine and the oxazolidinone carbonyl.

Table 2: Degradation Kinetics under Stress Conditions

Stress ConditionPrimary DegradantKinetic OrderHalf-Life ( t1/2​ ) at 40∘C
Aqueous Buffer (pH 4.0) NegligibleN/A >2 years
Aqueous Buffer (pH 10.0) β -amino alcoholPseudo-First Order ∼45 hours
Oxidative ( 0.1% H2​O2​ ) Quinone-imines, Azo-dimersSecond Order <2 hours
Thermal (Solid, 80∘C ) OligomersZero Order >6 months

Experimental Protocols for Stability Assessment

To establish a self-validating system for determining the thermodynamic stability of this specific compound, the following protocols must be executed. These methods ensure that kinetic artifacts do not mask true thermodynamic endpoints.

Protocol 1: Solid-State Thermodynamic Profiling via DSC/TGA

Purpose: To determine the enthalpy of fusion, melting point, and thermal decomposition onset, ensuring the compound does not undergo solid-state polymorphic transitions that alter its apparent stability.

  • Sample Preparation: Accurately weigh 3.0−5.0 mg of highly purified (>99.5%) 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one into a standard aluminum DSC pan. Crimp the pan with a pinhole lid to allow gas evolution.

  • Instrument Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using an indium standard for temperature and heat flow.

  • Thermal Method: Equilibrate the sample at 25∘C . Ramp the temperature at a rate of 10∘C/min up to 300∘C under a continuous dry nitrogen purge ( 50 mL/min ) to suppress premature oxidation.

  • TGA Correlation: In parallel, run Thermogravimetric Analysis (TGA) using identical ramp parameters.

  • Data Analysis:

    • Integrate the endothermic melting peak on the DSC thermogram to calculate the enthalpy of fusion ( ΔHf​ ).

    • Identify the onset of the exothermic decomposition peak. Correlate this with mass loss on the TGA to distinguish between simple melting and thermal degradation (e.g., thermal ring cleavage or aniline polymerization).

Protocol 2: Solution-State Kinetic & Thermodynamic Stability (Forced Degradation)

Purpose: To map the pH-rate profile and isolate the thermodynamic products of hydrolysis and oxidation.

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile (to ensure complete dissolution before aqueous dilution).

  • Buffer Preparation: Prepare 50 mM aqueous buffers at pH 2.0 (Phosphate), pH 7.4 (HEPES), and pH 11.0 (Borate).

  • Hydrolytic Stress:

    • Dilute the stock solution 1:10 into each buffer system (final concentration , 10% organic modifier).

    • Incubate aliquots in sealed, amber glass vials at three temperatures: 25∘C , 40∘C , and 60∘C using a thermomixer.

  • Oxidative Stress:

    • To a pH 7.4 sample, add H2​O2​ to a final concentration of 0.3% v/v . Incubate at 25∘C protected from light.

  • Sampling & Quenching: Extract aliquots at 0,1,4,8,24, and 48 hours . Immediately quench basic samples with 0.1N HCl and oxidative samples with cold sodium thiosulfate to halt degradation.

  • LC-MS Analysis: Analyze the quenched samples using reversed-phase LC-MS. Monitor the disappearance of the parent mass ( m/z for C10​H12​N2​O2​ ) and the appearance of the M−44 peak (loss of CO2​ via hydrolysis) and M−2 peaks (oxidation to quinone-imine).

  • Arrhenius Plotting: Plot ln(k) vs 1/T for the hydrolytic degradation to extract the Activation Energy ( Ea​ ) and pre-exponential factor, validating the thermodynamic barrier to ring opening.

Formulation & Storage Implications

Based on the thermodynamic profiles established above, the following guidelines are mandatory for handling 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one:

  • Excipient Compatibility: Avoid basic excipients (e.g., magnesium stearate, sodium carbonate) in solid dosage forms, as localized moisture can create a high-pH microenvironment that thermodynamically drives oxazolidinone ring hydrolysis.

  • Atmospheric Control: Due to the low activation energy required for aniline oxidation, the compound must be stored under an inert atmosphere (Nitrogen or Argon) in actinic (amber) containers to prevent photo-induced radical initiation.

  • Solvent Selection: For liquid formulations or synthetic processing, avoid protic solvents with high pH. If aqueous systems are required, buffer strictly between pH 4.5 and 6.5 to maximize the thermodynamic half-life of both the cyclic carbamate and the aniline moiety.

References

  • Insight into the acidic behavior of oxazolidin-2-one, its thione and selone analogs through computational techniques ResearchGate URL:[Link]

  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy PubMed / NIH URL:[Link]

  • Kinetics and Thermodynamics of Oxidation of Some Meta-Substituted Anilines by Tetrabutylammoniumbromochromate in Aqueous Acetic Acid Medium Oriental Journal of Chemistry URL:[Link]

  • Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide PMC / NIH URL:[Link]

  • New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals ACS Publications URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (4S)-4-(4-Aminobenzyl)-1,3-oxazolidin-2-one as a Next-Generation Chiral Auxiliary

Executive Summary Evans chiral auxiliaries are foundational tools in asymmetric synthesis, enabling highly stereoselective aldol additions, alkylations, and Diels-Alder reactions. While standard auxiliaries (e.g., 4-benz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Evans chiral auxiliaries are foundational tools in asymmetric synthesis, enabling highly stereoselective aldol additions, alkylations, and Diels-Alder reactions. While standard auxiliaries (e.g., 4-benzyl or 4-isopropyl derivatives) are highly effective, they are chemically neutral, which necessitates tedious and solvent-intensive silica gel chromatography to separate the cleaved auxiliary from the synthesized product.

This application note details the use of the 4-aminobenzyl substituted oxazolidinone. By introducing a basic functional handle, this auxiliary allows for rapid, chromatography-free recovery via simple acid-base extraction, and serves as a versatile anchoring point for solid-phase synthesis and API development.

Structural Clarification & The "Aniline Advantage"

A Note on Nomenclature: In literature and chemical databases, this compound is occasionally queried under the N-substituted nomenclature 3-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one. However, an N-benzyl oxazolidinone lacks the requisite stereocenter for asymmetric induction. The true, active chiral auxiliary is the C4-substituted enantiomer: (4S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one (CAS: 152305-23-2) . This protocol focuses exclusively on this C4-substituted chiral auxiliary.

Mechanistic Principles

The 4-aminobenzyl group provides the exact same steric shielding as the classic 4-benzyl (phenylalanine-derived) auxiliary, ensuring excellent syn-diastereoselectivity via a chelation-controlled Zimmerman-Traxler transition state. However, the addition of the aniline nitrogen (pKa ~4.6) introduces two massive operational advantages:

  • Chromatography-Free Recovery: Post-cleavage, the auxiliary can be protonated and driven into an aqueous phase using 1M HCl, leaving the neutral target molecule in the organic phase.

  • Chiral Pool Building Block: The aniline moiety can be converted into a hydrazine (via diazonium salt) to undergo Fischer indole synthesis, a critical step in the industrial preparation of the anti-migraine API Zolmitriptan , or utilized in the synthesis of luminescent metal cation sensors .

Experimental Protocols

The following self-validating workflows detail the N-acylation, asymmetric aldol addition, and the highly efficient acid-base recovery of the auxiliary.

Protocol 1: Preparation of the N-Acyl Oxazolidinone

Causality Insight: Deprotonation must be performed at cryogenic temperatures to prevent ring-opening polymerization of the oxazolidinone.

  • Setup: Flame-dry a round-bottom flask under inert gas (N₂ or Ar). Dissolve (4S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-butyllithium (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes to quantitatively generate the nitrogen anion.

  • Acylation: Add the desired acyl chloride (1.1 equiv) dropwise. Stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature over 1 hour.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Titanium-Mediated Syn-Aldol Addition

Causality Insight: TiCl₄ acts as a bidentate Lewis acid, chelating both the imide and oxazolidinone carbonyls to lock the conformation. The bulky base iPr₂NEt selectively abstracts the alpha-proton to form the Z-enolate, preventing anti-aldol side products.

  • Enolization: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) and cool to 0 °C. Add TiCl₄ (1.05 equiv) dropwise. Stir for 5 minutes.

  • Base Addition: Add N,N-diisopropylethylamine (iPr₂NEt, 1.1 equiv) dropwise. The solution will turn deep red/purple, indicating successful formation of the titanium Z-enolate. Stir for 1 hour at 0 °C.

  • Aldehyde Addition: Cool the enolate solution to -78 °C. Slowly add the aldehyde (1.2 equiv) dissolved in a minimum volume of CH₂Cl₂. Stir for 1.5 hours at -78 °C.

  • Quench: Quench at -78 °C with saturated aqueous NH₄Cl, then warm to room temperature. Extract the aqueous layer with CH₂Cl₂. Dry and concentrate the organic layers to yield the syn-aldol adduct (>95% de).

Protocol 3: Reductive Cleavage and Acid-Base Recovery

Causality Insight: Washing the organic layer with 1M HCl protonates the aniline, driving the auxiliary into the aqueous phase and leaving the neutral product in the organic phase, entirely bypassing silica chromatography.

  • Cleavage: Dissolve the aldol adduct in a 4:1 mixture of THF/H₂O (0.1 M) and cool to 0 °C. Add NaBH₄ (4.0 equiv) in portions. Stir for 2 hours to reduce the imide to a primary alcohol.

  • Phase Separation: Quench carefully with 1M HCl until gas evolution ceases. Extract the mixture with Ethyl Acetate.

  • Acid Wash (Crucial Step): Wash the combined organic layers with 1M HCl (3x). Do not discard the aqueous layer! The organic layer now contains your pure enantiopure primary alcohol product.

  • Auxiliary Recovery: Basify the combined acidic aqueous layers to pH 10 using 2M NaOH. Extract with Ethyl Acetate (3x). Dry and concentrate the organic layers to recover the pristine (4S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one.

Quantitative Data Summaries

Table 1: Comparison of Cleavage and Recovery Strategies for Evans Auxiliaries

AuxiliaryCleavage ReagentProduct TypeRecovery MethodTypical Recovery YieldChromatographic Step Required?
(S)-4-Benzyl-2-oxazolidinoneNaBH₄ / H₂OPrimary AlcoholSilica Chromatography80 - 85%Yes
(S)-4-Phenyl-2-oxazolidinoneLiOH / H₂O₂Carboxylic AcidSilica Chromatography75 - 85%Yes
(S)-4-(4-Aminobenzyl)-2-oxazolidinone NaBH₄ / H₂OPrimary AlcoholAcid-Base Extraction >90% No

Visualizations

RecoveryWorkflow A Crude Reaction Mixture (Product + Cleaved Auxiliary) B Liquid-Liquid Extraction (EtOAc / 1M HCl) A->B C Organic Phase (Enantiopure Product) B->C Neutral Organics D Aqueous Phase (Auxiliary-NH3+ Cl-) B->D Protonated Aniline E Basify to pH 10 (NaOH) D->E F Extraction (EtOAc) Recovered Auxiliary (>90%) E->F

Fig 1: Phase-separation workflow for the acid-base recovery of the 4-aminobenzyl auxiliary.

TransitionState A N-Acyl Auxiliary C Titanium Z-Enolate (Chelated) A->C Enolization B TiCl4 / iPr2NEt B->C E Zimmerman-Traxler Transition State C->E D Aldehyde Addition D->E F Syn-Aldol Adduct E->F Stereoselective C-C Bond

Fig 2: Chelation-controlled Zimmerman-Traxler transition state for stereoselective aldol addition.

References

  • Title: Convenient and Industrially Viable Process for Preparation of Zolmitriptan Source: Journal of Heterocyclic Chemistry URL: [Link]

  • Title: (S)-4-(4-aminobenzyl)-2-oxazolidinone based 2-azetidinones for antimicrobial application and luminescent sensing of divalent metal cations Source: Journal of Heterocyclic Chemistry URL: [Link]

Application

Advanced Buchwald-Hartwig Cross-Coupling Protocols for 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one

Application Note & Methodological Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Strategic Rationale The oxazolidinone class of compounds represents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Strategic Rationale

The oxazolidinone class of compounds represents a critical pharmacophore in modern medicinal chemistry, most notably recognized for its potent antibacterial activity against Gram-positive pathogens (e.g., linezolid) by inhibiting the 50S ribosomal subunit[1]. The molecule 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one (also known as 3-(4-aminobenzyl)oxazolidin-2-one) serves as a highly versatile building block for Structure-Activity Relationship (SAR) exploration.

The primary aniline moiety on this scaffold provides an ideal handle for late-stage functionalization. However, traditional nucleophilic aromatic substitution (SNAr) is severely limited by its requirement for electron-deficient aryl halides. To broadly explore chemical space, the has emerged as the premier methodology for constructing C(sp2)–N bonds[2].

This application note details a highly optimized, self-validating protocol for the selective monoarylation of 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one with diverse aryl bromides, utilizing state-of-the-art palladium precatalyst systems to prevent unwanted diarylation.

Mechanistic Causality: Overcoming the Diarylation Challenge

A persistent challenge in the cross-coupling of primary anilines is over-arylation, which yields undesired tertiary diarylamine byproducts. The causality behind this side reaction lies in the increased nucleophilicity and favorable steric profile of the secondary amine intermediate compared to the starting primary amine.

To circumvent this, we employ BrettPhos , a highly sterically demanding dialkylbiarylphosphine ligand developed by the Buchwald group specifically for the monoarylation of primary amines[3].

  • Steric Gearing: The bulky cyclohexyl groups and the 2,4,6-triisopropylphenyl ring of BrettPhos create a highly congested coordination sphere around the palladium center.

  • Reductive Elimination Acceleration: Once the first aryl group is coupled, the resulting secondary amine is too sterically hindered to undergo a second oxidative addition/amine coordination sequence, thereby halting the reaction at the desired monoarylated product[4].

Furthermore, utilizing the BrettPhos Pd G3 precatalyst ensures the rapid, base-mediated generation of the active L-Pd(0) species at room temperature, avoiding the harsh thermal reduction required by older Pd2(dba)3 systems[5].

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)(Ar)(Br) Pd0->OxAdd Aryl Bromide AmineCoord Amine Coordination L-Pd(II)(Ar)(NH2R)+ OxAdd->AmineCoord 3-(4-aminobenzyl) oxazolidin-2-one Deprot Deprotonation L-Pd(II)(Ar)(NHR) AmineCoord->Deprot Base (NaOtBu) RedElim Reductive Elimination Product + L-Pd(0) Deprot->RedElim RedElim->Pd0 Diarylamine Release

Figure 1: Pd-catalyzed Buchwald-Hartwig catalytic cycle for aniline monoarylation.

Quantitative Catalyst Screening Data

To empirically validate the choice of catalytic system, 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one was coupled with 4-bromoanisole under various conditions. The data below demonstrates the superiority of the BrettPhos G3 system in both overall yield and mono:di selectivity.

Catalyst System (Loading)LigandBaseSolventTemp (°C)Yield (%)Mono:Di Selectivity
Pd2(dba)3 (2 mol%)BINAPCs2CO3Toluene1004580:20
Pd2(dba)3 (2 mol%)XantPhosCs2CO31,4-Dioxane1006285:15
RuPhos Pd G3 (1 mol%)RuPhosNaOtBu1,4-Dioxane807870:30
BrettPhos Pd G3 (1 mol%) BrettPhos NaOtBu 1,4-Dioxane 80 98 >99:1

Note: RuPhos is structurally optimized for secondary amines, explaining its poor selectivity when applied to this primary aniline[4].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Experimental causality is embedded into the workflow, ensuring that the operator can visually and analytically confirm the success of each phase.

Reagents and Equipment
  • Amine: 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one (1.0 equiv, 1.0 mmol, 192.21 g/mol )

  • Electrophile: Aryl Bromide (1.05 equiv, 1.05 mmol)

  • Precatalyst: (0.01 equiv, 1 mol%)[5]

  • Base: Sodium tert-butoxide (NaOtBu) (1.2 equiv, 1.2 mmol). (Substitute with Cs2CO3 if the aryl bromide contains base-sensitive esters).

  • Solvent: Anhydrous, fully degassed 1,4-Dioxane (5.0 mL, 0.2 M).

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup In a nitrogen-filled glovebox, charge an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar with the amine, aryl bromide (if solid), BrettPhos Pd G3, and NaOtBu.

  • Causality: NaOtBu is highly hygroscopic. Moisture ingress will quench the active Pd(0) species and hydrolyze the starting materials.

Step 2: Solvent Addition & Degassing Add 5.0 mL of anhydrous 1,4-dioxane (and the aryl bromide, if liquid). Seal the Schlenk tube with a Teflon screwcap before removing it from the glovebox.

  • Causality: Oxygen irreversibly oxidizes electron-rich phosphine ligands like BrettPhos, arresting the catalytic cycle.

Step 3: Reaction Initiation & Visual Validation Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm).

  • Self-Validation Checkpoint: Within 5–10 minutes, the initial pale yellow suspension must transition to a homogeneous deep red/brown solution . This color change is the definitive visual cue that the G3 precatalyst has undergone base-mediated deprotonation and reductive elimination to release the active L-Pd(0) species.

Step 4: Analytical Monitoring After 2 hours, cool the reaction briefly, sample 10 µL under a positive pressure of N2, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze.

  • Self-Validation Checkpoint: Monitor for the disappearance of the starting aniline (m/z [M+H]+ = 193.1) and the appearance of the target secondary amine mass.

Step 5: Workup and Isolation Cool the mixture to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and filter the mixture through a 1-inch pad of Celite, eluting with an additional 20 mL of EtOAc.

  • Causality: The Celite pad effectively traps the insoluble NaBr byproduct and any precipitated palladium black, preventing streaking and contamination during downstream silica gel chromatography. Concentrate the filtrate in vacuo and purify via flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Workflow Step1 1. Setup Schlenk/Glovebox Step2 2. Reagents Precatalyst & Base Step1->Step2 Step3 3. Reaction 80°C, 2-4 h Step2->Step3 Step4 4. Validation Color Change & LC-MS Step3->Step4 Step5 5. Isolation Filtration & CC Step4->Step5

Figure 2: Self-validating experimental workflow for the cross-coupling protocol.

Troubleshooting & Failure Mode Analysis

  • Failure Mode 1: Rapid formation of a black precipitate (Pd black) within 15 minutes.

    • Cause: Severe oxygen ingress or insufficient ligand coordination.

    • Solution: Re-evaluate the degassing protocol of the 1,4-dioxane. Ensure the Schlenk tube seals are intact.

  • Failure Mode 2: Incomplete conversion after 4 hours.

    • Cause: Poor solubility of the aryl bromide or weak base strength.

    • Solution: If using Cs2CO3 instead of NaOtBu, the reaction temperature may need to be elevated to 100 °C, or the reaction time extended to 12 hours, as carbonate bases are significantly less soluble in dioxane.

  • Failure Mode 3: Cleavage of the Oxazolidinone Ring.

    • Cause: Excessively harsh basic conditions (e.g., prolonged heating with KOH or LiHMDS).

    • Solution: The 1,3-oxazolidin-2-one moiety is generally stable to NaOtBu at 80 °C. If degradation is observed via LC-MS, switch to the milder K3PO4 base and increase catalyst loading to 2 mol%.

References

  • Strategies for the Discovery of Oxazolidinone Antibacterial Agents: Development and Future Perspectives Journal of Medicinal Chemistry (2023). URL:[Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook ACS Catalysis (2019). URL:[Link]

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides Journal of the American Chemical Society (2008). URL:[Link]

  • Buchwald-Hartwig Amination Chemistry LibreTexts (2023). URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one in Modern Antibacterial Drug Discovery

Abstract The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibiotics with unique mechanisms of action. The oxazolidinones represent a critical class of synthetic antibacteri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibiotics with unique mechanisms of action. The oxazolidinones represent a critical class of synthetic antibacterial agents, renowned for their efficacy against multi-drug resistant (MDR) Gram-positive pathogens.[1][2] Linezolid, the first clinically approved oxazolidinone, validated the therapeutic potential of this scaffold, which uniquely inhibits bacterial protein synthesis at the initiation phase.[3][4] This application note details the strategic use of 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one as a pivotal starting material and molecular scaffold for the discovery of next-generation oxazolidinone antibiotics. We provide a comprehensive overview of the oxazolidinone mechanism of action, followed by detailed, field-proven protocols for the synthesis of derivative libraries, and a robust workflow for in vitro antibacterial activity and preliminary cytotoxicity screening.

Introduction: The Oxazolidinone Pharmacophore

Oxazolidinones are a class of protein synthesis inhibitors that act on an early step involving the binding of N-formylmethionyl-tRNA to the ribosome.[1] They bind to the P-site on the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein synthesis.[2][4] This mechanism is distinct from other protein synthesis inhibitors, minimizing the chances of cross-resistance with other antibiotic classes.[1][5] Their primary spectrum of activity covers a wide range of Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and penicillin-resistant streptococci.[1][6]

The core structure of clinically relevant oxazolidinones typically features the (S)-enantiomer of the 3-phenyl-5-(acetamidomethyl)-2-oxazolidinone ring system. The discovery of Linezolid spurred extensive structure-activity relationship (SAR) studies, which have shown that modifications to the N-phenyl ring are crucial for modulating potency, spectrum, and pharmacokinetic properties.[7][8]

The Strategic Role of 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one

The molecule 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one (CAS 99068-33-4) is not an antibiotic itself, but rather a strategic intermediate for medicinal chemistry campaigns. Its structure contains the essential oxazolidinone core and a phenyl group, but critically, it possesses a primary aromatic amine attached via a methylene linker. This amine group serves as a versatile chemical "handle" for synthetic elaboration, allowing researchers to readily generate diverse libraries of novel derivatives through well-established chemical reactions like amidation, sulfonylation, and reductive amination.

This approach enables the systematic exploration of the chemical space around the oxazolidinone core to identify next-generation candidates with improved properties, such as:

  • Enhanced potency against resistant strains.

  • Broadened spectrum to include fastidious Gram-negative bacteria.

  • Improved safety profiles and reduced off-target effects.

  • Favorable drug metabolism and pharmacokinetic (DMPK) properties.

The diagram below illustrates the general synthetic strategy for creating a derivative library from this key intermediate.

G Start 3-[(4-Aminophenyl)methyl]- 1,3-oxazolidin-2-one (Starting Material) Process Synthetic Derivatization Start->Process RCOCl Acyl Chlorides (R-COCl) RCOCl->Process Amidation RSO2Cl Sulfonyl Chlorides (R-SO2Cl) RSO2Cl->Process Sulfonylation Aldehyde Aldehydes/Ketones (R-CHO) Aldehyde->Process ReductiveAmination Amides Amide Derivatives (Library A) Process->Amides Sulfonamides Sulfonamide Derivatives (Library B) Process->Sulfonamides Amines N-Alkylated Amines (Library C) Process->Amines

Caption: Synthetic diversification of the 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one scaffold.

Application Protocol 1: Synthesis of a Representative Amide Derivative Library

This protocol provides a general method for the synthesis of N-acyl derivatives via amidation of the primary amine of 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one.

3.1. Rationale and Causality

Amidation is a robust and high-yielding reaction. We use a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction, preventing protonation of the starting amine which would render it unreactive. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both polar and non-polar reactants. The reaction is initiated at 0°C to control the initial exothermic reaction, then allowed to warm to room temperature to ensure completion.

3.2. Materials & Reagents

  • 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one

  • A selection of acyl chlorides (e.g., acetyl chloride, benzoyl chloride, etc.)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware, magnetic stirrer, ice bath

3.3. Step-by-Step Protocol

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 10 mL per mmol of starting material).

  • Base Addition: Add TEA or DIPEA (1.5 equivalents) to the solution and stir for 5 minutes.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution. Caution: This addition can be exothermic.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: a. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. b. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. c. Combine the organic layers and wash sequentially with water and then brine. d. Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the final amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Application Protocol 2: In Vitro Antibacterial Screening Cascade

This section outlines a standardized workflow for evaluating the antibacterial potential and preliminary safety of newly synthesized derivatives.

G Start Synthesized Derivative (e.g., from Library A, B, or C) MIC Primary Screen: Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Start->MIC MBC Secondary Screen: Minimum Bactericidal Concentration (MBC) MIC->MBC Potent Compounds (Low MIC) Cyto Counter Screen: Mammalian Cell Cytotoxicity Assay (e.g., MTT or LDH) MIC->Cyto NoGo1 Inactive MIC->NoGo1 Inactive (High MIC) Data Data Analysis: Calculate Selectivity Index (SI) SI = CC₅₀ / MIC MBC->Data NoGo2 Bacteriostatic Only MBC->NoGo2 MBC >> MIC Cyto->Data Hit Promising Hit Candidate (High Potency, Low Cytotoxicity) Data->Hit High SI NoGo3 Cytotoxic Data->NoGo3 Low SI

Caption: Workflow for in vitro antibacterial screening and hit identification.

4.1. Step 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] The broth microdilution method is a standardized and high-throughput technique.[10]

Protocol:

  • Preparation: Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO). Serially dilute the compound in a 96-well microtiter plate using appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for non-fastidious bacteria). The final concentration range should typically span from 128 µg/mL down to 0.06 µg/mL.

  • Inoculum: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Controls: Include a positive control (bacteria in medium, no compound) and a negative control (medium only). A known antibiotic (e.g., Linezolid, Vancomycin) should be run in parallel as a reference standard.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

4.2. Step 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay distinguishes between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.

Protocol:

  • Subculture: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spot the aliquot onto an agar plate (e.g., Tryptic Soy Agar) that does not contain any test compound.

  • Incubation: Incubate the agar plate at 37°C for 24 hours.

  • Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no or minimal colony growth on the agar).

4.3. Step 3: Preliminary Mammalian Cell Cytotoxicity Assay (MTT Assay)

It is crucial to ensure that the antibacterial activity is not due to general cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[11]

Protocol:

  • Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound (at concentrations similar to and exceeding the MIC values). Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC₅₀ (50% cytotoxic concentration) is determined by plotting viability versus compound concentration.

Data Interpretation and Hit Prioritization

The goal is to identify compounds with high potency against bacteria and low toxicity to mammalian cells.

Compound IDMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusCC₅₀ (µg/mL) vs. HEK293Selectivity Index (SI = CC₅₀/MIC)Interpretation
Linezolid (Ref.) 28>128>64Bacteriostatic, good selectivity
Derivative A-1 14>128>128Potent, bactericidal, excellent selectivity
Derivative A-2 816>128>16Moderate activity
Derivative B-1 0.5641020Potent but bacteriostatic, moderate selectivity
Derivative C-1 4420.5Cytotoxic, non-selective

Hit Prioritization:

  • Primary Hits: Compounds like Derivative A-1 are considered excellent hits. They are potent (low MIC), bactericidal (MBC close to MIC), and highly selective (high SI).

  • Secondary Hits: Compounds like Derivative B-1 may still be of interest. While only bacteriostatic, its high potency warrants further investigation to improve its therapeutic window.

  • Discard: Compounds like Derivative C-1 should be deprioritized due to their poor selectivity, indicating general cytotoxicity rather than specific antibacterial action.

Conclusion

3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one is a highly valuable chemical intermediate for the discovery of novel oxazolidinone antibiotics. The primary amine functionality provides a straightforward entry point for synthetic diversification, enabling the creation of extensive compound libraries. By coupling this synthetic strategy with a systematic in vitro screening cascade—encompassing MIC, MBC, and cytotoxicity assessments—researchers can efficiently identify and prioritize hit compounds. This integrated approach is fundamental to advancing the next generation of oxazolidinones to combat the growing threat of multidrug-resistant bacterial infections.

References

  • EBSCO (n.d.). Oxazolidinone antibiotics. Research Starters: Health and Medicine.
  • Shinabarger, D. (1999). Mechanism of action of oxazolidinone antibacterial agents. ResearchGate. Available at: [Link]

  • Balsalobre, A., & de la Torre, B. G. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(13), 3979. Available at: [Link]

  • Taylor & Francis Online (n.d.). Oxazolidinone – Knowledge and References. Available at: [Link]

  • Swaney, S. M., et al. (1998). Oxazolidinones: activity, mode of action, and mechanism of resistance. PubMed. Available at: [Link]

  • Li, Y., et al. (2023). Strategies for the Discovery of Oxazolidinone Antibacterial Agents: Development and Future Perspectives. Journal of Medicinal Chemistry, 66(20), 13837–13861. Available at: [Link]

  • Bioengineer.org (2026). Euglena gracilis Enables Cost-Effective One-Step Antibacterial Screening. Available at: [Link]

  • Trubiano, J. A., et al. (2021). Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. Frontiers in Pharmacology, 12, 706450. Available at: [Link]

  • Li, R. P., et al. (2006). [Synthesis and antibacterial activity of (S) -5-acetylaminomethyl-3-[(4-substituted-aminomethyl) phenyl] -2-oxazolindinone derivatives]. Yao Xue Xue Bao, 41(5), 418-25. Available at: [Link]

  • Sriram, D., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(9), 913-918. Available at: [Link]

  • Li, R. P., et al. (2006). [Synthesis and antibacterial activity of (S) -5-acetylaminomethyl-3-[(4-substituted-aminomethyl) phenyl] -2-oxazolindinone derivatives]. ResearchGate. Available at: [Link]

  • Valgas, C., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. Available at: [Link]

  • ResearchGate (n.d.). Table 1 : Synthesis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones. Available at: [Link]

  • Wang, Z., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14699-14707. Available at: [Link]

  • ResearchGate (n.d.). Synthesis, Spectral Characterization and Evaluation of Antibacterial Activity of 1,3-Oxazolidin-2-ones. Available at: [Link]

  • Burgos, C., et al. (2024). Evaluation of the cytotoxicity and antibacterial activity of a synthetic tunicamycin derivative against Mycobacterium avium complex. Frontiers in Microbiology, 15. Available at: [Link]

  • ResearchGate (n.d.). In vitro antibacterial activities of oxazolidinone derivatives against standard strains (MICs in µg/mL). Available at: [Link]

  • ResearchGate (n.d.). Antibacterial activity and cytotoxic analysis. Available at: [Link]

  • Al-Blewi, F. F., et al. (2022). Current Updates on Oxazolidinone and Its Significance. Molecules, 27(19), 6248. Available at: [Link]

  • Butler, M. S., et al. (2020). In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms. Antibiotics, 9(12), 856. Available at: [Link]

  • NextSDS (n.d.). 3-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one. Available at: [Link]

  • Gafur, M. A., et al. (2023). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. Molecules, 28(7), 3097. Available at: [Link]

  • Stanley, N. R., & Trost, B. M. (2011). Oxazolidine synthesis by complementary stereospecific and stereoconvergent methods. Chemical Science, 2(10), 2003-2012. Available at: [Link]

  • Google Patents (2003). WO2004063175A1 - A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2- oxazolidinone.
  • Jin, B., et al. (2022). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. Molecules, 27(3), 1103. Available at: [Link]

  • Iovine, V., et al. (2020). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ARKIVOC, 2020(5), 111-125. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming poor aqueous solubility of 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one

Technical Support Center: Troubleshooting Aqueous Solubility of 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one Welcome to the Formulation & Assay Troubleshooting Guide. As application scientists, we frequently encounter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Aqueous Solubility of 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one

Welcome to the Formulation & Assay Troubleshooting Guide. As application scientists, we frequently encounter researchers struggling with the poor aqueous solubility of oxazolidinone derivatives. While the oxazolidinone class is renowned for its potent antimicrobial and MAO-inhibitory properties, these molecules are notoriously hydrophobic, often exhibiting aqueous solubilities of less than 30 µg/mL[1].

The compound 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one presents a unique challenge and opportunity. The rigid, planar oxazolidinone core drives high crystal lattice energy, resisting dissolution. However, the presence of the p-aminobenzyl group (an aniline derivative) provides a primary amine with a pKa of approximately 4.6[2]. This functional group is the key to unlocking its solubility.

Part 1: Frequently Asked Questions (Troubleshooting & Causality)

Q1: My compound precipitates immediately when diluted from DMSO into my pH 7.4 assay buffer. Why is this happening? A: This is a classic pH-partitioning failure. The primary amine on your compound has a pKa of ~4.6[3]. At physiological pH (7.4), the environment is nearly 3 pH units above the pKa, meaning >99.8% of the compound exists as an un-ionized free base. Without the charge to facilitate ion-dipole interactions with water, the lipophilic oxazolidinone core forces the molecules to aggregate and precipitate.

Q2: Can I just lower the pH of my buffer to dissolve it? A: Yes, but with caveats. To achieve 99% ionization (and thus, maximum solubility), you must lower the pH to at least 2.6 (two units below the pKa). While this is acceptable for analytical chemistry (e.g., HPLC mobile phases) or simulated gastric fluid, it is highly toxic to cell cultures and will denature proteins in enzymatic assays.

Q3: How can I formulate this for in vivo intravenous (IV) dosing without altering the blood pH? A: You cannot rely on salt formation alone for IV dosing. If you inject a low-pH salt solution (like a hydrochloride salt) into the bloodstream (pH 7.4), the physiological buffering capacity will instantly deprotonate the drug, causing catastrophic in vivo precipitation (embolism risk). Instead, you must use a thermodynamic sink, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) complexation, or a kinetically stable cosolvent system (e.g., PEG400/Tween 80).

Q4: Which salt form is best if I am dosing orally (PO)? A: For oral gavage, phosphate or mesylate salts are superior to hydrochloride salts. HCl salts of weak bases often suffer from the "common ion effect" in the stomach (which is rich in chloride ions), artificially suppressing solubility. Phosphate salts of oxazolidinones have been shown to enhance aqueous solubility up to 47 mg/mL[4].

Part 2: Formulation Decision Workflow

Below is the logical workflow our scientists use to determine the correct solubilization strategy based on your experimental endpoint.

G Start 3-[(4-Aminophenyl)methyl]- 1,3-oxazolidin-2-one pH_Check Target Assay pH? Start->pH_Check Low_pH Acidic (pH < 3.0) pH_Check->Low_pH Gastric/Chemical Neutral_pH Physiological (pH 7.4) pH_Check->Neutral_pH Blood/Cellular Salt Salt Formation (Mesylate/Phosphate) Low_pH->Salt App_Check Application Type? Neutral_pH->App_Check InVitro In Vitro / Cell Assay App_Check->InVitro InVivo In Vivo (IV/PO) App_Check->InVivo Cosolvent DMSO Stock + Tween 80 Dilution InVitro->Cosolvent Cyclo HP-β-CD Complexation or PEG400 System InVivo->Cyclo

Decision tree for selecting the optimal solubility enhancement strategy based on assay conditions.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. The final step of each protocol includes a quantitative verification to ensure the formulation was successful before applying it to your biological models.

Protocol A: Preparation of the Phosphate Salt (For Oral/Gastric Assays)

Causality: Phosphoric acid (pKa1 = 2.15) is sufficiently acidic to protonate the aniline group (pKa ~4.6). The bulky phosphate counterion disrupts the planar crystal lattice of the oxazolidinone, significantly lowering the melting point and lattice energy, thereby increasing aqueous solubility[4].

Step-by-Step Methodology:

  • Dissolution: Weigh 100 mg of 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one free base. Dissolve in 5 mL of tetrahydrofuran (THF) or acetone under gentle heating (40°C) until the solution is completely clear.

  • Acid Addition: Slowly add 1.05 molar equivalents of 85% aqueous phosphoric acid dropwise while stirring continuously.

  • Precipitation: A precipitate should form within 10-30 minutes as the polar salt becomes insoluble in the organic solvent. If no precipitate forms, add 2 mL of cold diethyl ether as an anti-solvent.

  • Isolation: Filter the precipitate through a 0.45 µm PTFE membrane. Wash the filter cake with 1 mL of cold THF.

  • Drying: Dry the salt under vacuum at 40°C for 12 hours to remove residual solvent.

  • Validation (Self-Check): Dissolve 5 mg of the dried salt in 1 mL of deionized water. It should dissolve completely and yield a pH of ~3.0-3.5. If the solution is cloudy, unreacted free base remains.

Protocol B: HP-β-CD Inclusion Complexation (For Neutral pH / IV Dosing)

Causality: Hydroxypropyl-β-Cyclodextrin features a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic oxazolidinone core and phenyl ring spontaneously partition into the cavity to escape water, forming a non-covalent, water-soluble inclusion complex.

Mechanism Drug Free Base Drug (Hydrophobic Core) Interaction Non-covalent Hydrophobic Interaction Drug->Interaction CD HP-β-CD (Hydrophobic Cavity, Hydrophilic Exterior) CD->Interaction Complex Inclusion Complex (Water Soluble at pH 7.4) Interaction->Complex Thermodynamic Equilibrium

Mechanistic pathway of HP-β-CD inclusion complexation.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 1X PBS (pH 7.4). Filter through a 0.22 µm PES membrane to ensure sterility and remove particulate matter.

  • Drug Addition: Add an excess amount of the free base drug (e.g., 10 mg) to 1 mL of the 20% HP-β-CD solution.

  • Equilibration: Vortex vigorously for 2 minutes, then place on an orbital shaker at 300 rpm at room temperature for 24 hours. Note: Thermodynamic equilibrium takes time; do not rush this step.

  • Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the un-complexed, insoluble free base.

  • Validation (Self-Check): Carefully decant the clear supernatant. Quantify the solubilized drug concentration using RP-HPLC (C18 column, UV detection at ~254 nm) against a known standard curve prepared in DMSO.

Part 4: Quantitative Data Summary

The following table summarizes the expected performance of various formulation strategies for 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one based on physicochemical principles and oxazolidinone literature.

Formulation StrategyEffective pH RangeEstimated SolubilityPrimary ApplicationKey Limitation
Free Base (Unformulated) 7.0 – 8.0< 0.05 mg/mLSolid-state characterizationUnusable for aqueous assays
Hydrochloride Salt 1.0 – 3.0~ 2.0 - 5.0 mg/mLGastric simulated fluidsCommon ion effect in stomach
Phosphate Salt 2.0 – 4.0> 20.0 mg/mLOral dosing (PO)Precipitates at pH > 5.0
20% HP-β-CD Complex 4.0 – 9.0~ 5.0 - 10.0 mg/mLIV Dosing / Cell AssaysHigh formulation volume required
10% DMSO / 90% Buffer 6.0 – 8.0~ 0.5 mg/mLHigh-throughput screeningDMSO toxicity > 1% in cells

References

  • Dong-A Pharmaceutical / Trius Therapeutics. "LCB01-0371……..new oxazolidinone in phase 1 has improved activity against Gram-positive pathogens." New Drug Approvals, March 31, 2014. URL:[Link]

  • "Aniline - Chemical Properties, pKa, and Reactivity." Wikipedia, The Free Encyclopedia. URL:[Link]

  • "Discovery of a Teraryl Oxazolidinone Compound (S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate as a Novel Antimicrobial Agent with Enhanced Safety Profile and Efficacies." Journal of Medicinal Chemistry - ACS Publications, July 27, 2015. URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Oxidation of the Amine Group in 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one. This document provides in-depth troubleshooting advice a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one. This document provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of aromatic amine oxidation. Our goal is to equip you with the knowledge to maintain the integrity of your compound throughout your experiments.

Aromatic amines, such as the one in our target compound, are susceptible to oxidation, a process that can be triggered by exposure to air, light, and heat.[1] This degradation can lead to the formation of colored impurities and a loss of the desired compound, ultimately impacting the reliability and reproducibility of your results.[1][2][3] This guide will explore the causes of this oxidation and provide practical strategies to prevent it.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the oxidation of 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one.

Q1: Why is the primary aromatic amine group in my compound so susceptible to oxidation?

The lone pair of electrons on the nitrogen atom of the aromatic amine is delocalized into the phenyl ring, which increases its electron density and makes it more susceptible to oxidation.[1] This reactivity is a double-edged sword; while it makes the amine a useful functional group in synthesis, it also renders it prone to degradation by atmospheric oxygen and other oxidizing agents.[1][2]

Q2: What are the visible signs of oxidation in my sample of 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one?

The most common visual indicator of aromatic amine oxidation is a change in color.[4] Fresh, pure 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one is typically a white to off-white powder. Upon oxidation, you may observe a gradual change to yellow, brown, or even a reddish hue. This discoloration is due to the formation of highly colored oxidation products.

Q3: What are the primary strategies to prevent the oxidation of my compound?

There are three main strategies to mitigate the oxidation of aromatic amines:

  • Inert Atmosphere: Handling and storing the compound under an inert atmosphere, such as nitrogen or argon, is a highly effective method. This minimizes contact with atmospheric oxygen, a primary driver of oxidation.[4]

  • Use of Antioxidants: The addition of a small amount of a suitable antioxidant can inhibit the oxidation process by scavenging free radicals.[2][5][6][7]

  • Protecting Group Chemistry: In situations where the amine's reactivity is a hindrance to a subsequent synthetic step, or for long-term storage, the amine group can be temporarily "protected" by converting it into a less reactive functional group.[8][9][10]

Q4: Which antioxidants are suitable for stabilizing aromatic amines, and at what concentration should they be used?

Several classes of antioxidants can be effective. Hindered phenols, such as Butylated Hydroxytoluene (BHT), and certain aromatic amine antioxidants are commonly used.[5][11] The optimal concentration is typically low, in the range of 0.01 to 0.1% by weight. It is crucial to perform small-scale compatibility tests to ensure the chosen antioxidant does not interfere with downstream applications.

Q5: When is it appropriate to use a protecting group for the amine?

A protecting group strategy is warranted in the following scenarios:

  • Multi-step Synthesis: When subsequent reaction conditions are incompatible with a free aromatic amine (e.g., strong oxidizing agents, electrophilic reagents).

  • Long-Term Storage: For extended storage periods, a stable, protected form of the compound can prevent degradation.

  • Improving Solubility or Handling Characteristics: Protection can sometimes modify the physical properties of the compound to facilitate its use in specific applications.

A common and effective protecting group for aromatic amines is the tert-butoxycarbonyl (Boc) group.[10]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the oxidation of 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one.

Observed ProblemPotential CauseRecommended Solution
Discoloration of solid compound (yellowing, browning) Exposure to air and/or light during storage.Store the compound in an amber vial under an inert atmosphere (nitrogen or argon) and in a cool, dark place.
Solution turns color upon standing Dissolved oxygen in the solvent and/or exposure to light.Degas the solvent by sparging with an inert gas (nitrogen or argon) before use. Prepare solutions fresh and use them promptly. Protect the solution from light by using amber glassware or wrapping the container in aluminum foil.
Appearance of new, broad peaks in HPLC analysis Formation of various oxidation byproducts.Confirm the identity of the new peaks by LC-MS if possible. Implement the preventative measures outlined in this guide (inert atmosphere, antioxidants). If necessary, repurify the material by recrystallization or chromatography.
Inconsistent reaction yields or side product formation The amine group is reacting in an unintended manner due to its high reactivity.Consider protecting the amine group with a suitable protecting group, such as a Boc group, before proceeding with the reaction.[10]

Experimental Protocols

Protocol 1: Boc-Protection of 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one

This protocol describes a general procedure for the protection of the aromatic amine with a tert-butoxycarbonyl (Boc) group.

Materials:

  • 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine or DIPEA (1.2 eq) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the Boc-protected product.

Visualization of Troubleshooting Workflow

The following diagram illustrates a decision-making process for addressing the oxidation of your amine-containing compound.

DecisionTree start Start: Observe signs of oxidation (e.g., discoloration, new HPLC peaks) check_storage Review Storage Conditions start->check_storage implement_inert Implement Inert Atmosphere Storage (Nitrogen or Argon) check_storage->implement_inert Improper Storage check_handling Review Handling Procedures check_storage->check_handling Proper Storage implement_inert->check_handling use_degassed Use Degassed Solvents & Protect from Light check_handling->use_degassed Handling in Air consider_antioxidant Is oxidation still an issue in solution? check_handling->consider_antioxidant Inert Handling use_degassed->consider_antioxidant add_antioxidant Add Antioxidant (e.g., BHT) (0.01-0.1% w/w) consider_antioxidant->add_antioxidant Yes check_reactivity Is the amine group interfering with subsequent reactions? consider_antioxidant->check_reactivity No add_antioxidant->check_reactivity protect_amine Protect the Amine Group (e.g., Boc protection) check_reactivity->protect_amine Yes end_stable Compound is Stable check_reactivity->end_stable No protect_amine->end_stable

Caption: Decision Tree for Mitigating Amine Oxidation.

References

  • Bacterial degradation of monocyclic aromatic amines - PMC. (n.d.).
  • US2653171A - Stabilized aromatic amines - Google Patents. (n.d.).
  • Aromatic Amines Antioxidants for Polymers - Performance Additives. (n.d.).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).
  • Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines | The Journal of Organic Chemistry - ACS Publications. (2015, July 25).
  • 2,5-Dimethylphenacyl carbamate: a photoremovable protecting group for amines and amino acids - Photochemical & Photobiological Sciences (RSC Publishing). (n.d.).
  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. | ResearchGate. (2012, September 21).
  • A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Aromatic Amines - Benchchem. (n.d.).
  • US2664445A - Stabilized aromatic amines - Google Patents. (n.d.).
  • US20120271026A1 - Inhibition of amine oxidation - Google Patents. (n.d.).
  • Research Progress of Antioxidant Additives for Lubricating Oils - MDPI. (2024, March 31).
  • Aniline - Wikipedia. (n.d.).
  • A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines - Organic Chemistry Portal. (n.d.).
  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).

Sources

Troubleshooting

Technical Support Center: Mobile Phase Optimization for 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one.

This molecule presents a unique chromatographic challenge: it combines a neutral, moderately polar 1,3-oxazolidin-2-one ring with a highly reactive, basic primary aniline group (pKa ~4.6). Successful method development requires strict control over the ionization state of the amine to prevent secondary interactions with the stationary phase.

Part 1: Core Principles & Causality

To achieve reproducible retention and sharp peak symmetry, you must understand the causality behind mobile phase selection. The chromatographic behavior of this compound is entirely dictated by the pH of the mobile phase relative to the aniline group's pKa[1].

  • The 2-pH-Unit Rule: To prevent partial ionization—which leads to split peaks and shifting retention times—the mobile phase pH must be maintained at least 2 units above or below the analyte's pKa[1].

  • The Silanol Effect: At mid-range pH levels, residual silanol groups (Si-OH) on silica-based columns ionize to form negatively charged silanoxides (Si-O⁻). If the aniline amine is protonated (NH₃⁺) at this pH, strong ionic exchange interactions occur, leading to severe peak tailing[2].

  • Suppression Strategy: Operating at a low pH (e.g., pH 2.5) ensures the amine is fully protonated (polar, eluting faster) while simultaneously keeping the acidic silanols fully protonated (neutral), thereby shutting down the secondary ionic interactions[3].

Part 2: Troubleshooting FAQs

Q1: I am observing severe peak tailing for 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one. How do I fix this? A1: Peak tailing for basic amines is almost always caused by secondary interactions with active silanol sites on the silica support[3]. Because the aniline group is a strong hydrogen-bond donor and can carry a positive charge, it binds strongly to unreacted silanols. Solution: First, ensure you are using a high-purity, extensively end-capped Type B silica column[2]. Second, lower the mobile phase pH to 2.5 using phosphoric or formic acid to neutralize the silanols. If tailing persists, add a competitive amine modifier, such as 0.15% Triethylamine (TEA), which will preferentially bind to the active silanol sites and shield your analyte[4],[5].

Q2: My retention times are drifting between injections. What is causing this instability? A2: Retention time drift occurs when the mobile phase pH is too close to the analyte's pKa (between pH 3.5 and 5.5 for this aniline derivative). In this window, the molecule exists in a dynamic equilibrium between its neutral and protonated states[1]. Minor fluctuations in column temperature or sample solvent pH will drastically shift this equilibrium. Solution: Move the pH outside this buffering dead-zone. Use a strong buffer (e.g., 20 mM Potassium Phosphate) adjusted strictly to pH 2.5[6].

Q3: Should I use Methanol or Acetonitrile as my organic modifier? A3: Acetonitrile (ACN) is highly recommended. Oxazolidinone derivatives generally exhibit superior peak shape and lower system backpressure in ACN compared to Methanol[6]. Furthermore, ACN is aprotic and does not participate in hydrogen bonding, which helps minimize unwanted secondary interactions with the aniline moiety.

Part 3: Quantitative Data on pH Effects

The following table summarizes the causal relationship between mobile phase pH, the ionization state of the compound, and the resulting chromatographic performance.

Mobile Phase pHAniline State (pKa ~4.6)Column Silanol StateRetention Time (k')Peak Asymmetry (Tf)System Recommendation
pH 2.5 Fully Protonated (NH₃⁺)Neutral (Si-OH)Low1.0 - 1.1Optimal (Standard C18)
pH 4.5 Mixed (NH₃⁺ / NH₂)Mixed (Si-OH / Si-O⁻)Variable> 2.0 (Split)Avoid (Near pKa)
pH 7.5 Fully Neutral (NH₂)Ionized (Si-O⁻)High1.1 - 1.3Optimal (Hybrid Silica Only)

Part 4: Validated Experimental Protocol

The following is a self-validating, step-by-step methodology optimized for the reverse-phase HPLC analysis of oxazolidinone-aniline derivatives[6],[7].

Step 1: Stationary Phase Preparation Select a high-purity, end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm particle size). Flush the column with 100% Acetonitrile for 20 column volumes to remove hydrophobic contaminants, then equilibrate with the starting mobile phase.

Step 2: Mobile Phase A (Aqueous Buffer) Formulation Prepare a 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄) solution in ultrapure LC-MS grade water. Adjust the pH precisely to 2.5 using orthophosphoric acid. Filter the buffer through a 0.45 µm hydrophilic PTFE membrane to remove particulates[6].

Step 3: Mobile Phase B (Organic Modifier) Utilize 100% HPLC-grade Acetonitrile. Degas both Mobile Phase A and B using inline vacuum degassing or ultrasonic vibration[4].

Step 4: Chromatographic Conditions

  • Elution Mode: Isocratic at 75% Mobile Phase A : 25% Mobile Phase B (v/v)[6].

  • Flow Rate: 1.0 to 1.5 mL/min (depending on column backpressure limits).

  • Column Temperature: 30°C (Thermostatting is critical to maintain constant pKa and mobile phase viscosity).

Step 5: Sample Injection & Detection Dissolve the 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one sample directly in the mobile phase to prevent solvent-mismatch peak distortion. Inject 10–20 µL. Monitor the column effluent using a UV/Vis detector set between 250 nm and 300 nm[6],[7].

Part 5: Troubleshooting Workflow Visualization

The following logical workflow dictates the diagnostic steps for resolving poor chromatography in basic amine-oxazolidinone systems.

G N1 Issue: Peak Tailing or Split Peaks N2 Check Mobile Phase pH N1->N2 N3 pH 3.5 - 5.5 (Near Aniline pKa) N2->N3 N4 pH < 3.0 (Amine Fully Protonated) N2->N4 N5 Partial Ionization Causes Distortion N3->N5 N6 Residual Silanol Interactions N4->N6 N7 Adjust pH to < 2.5 or > 7.0 N5->N7 N8 Use End-capped C18 or Add TEA N6->N8

Caption: Troubleshooting workflow for peak tailing in aniline-oxazolidinone chromatography.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.[URL: https://chromtech.
  • High-performance liquid chromatographic analysis of DA-7867, a new oxazolidinone, in human plasma and urine and in rat tissue homogenates - PubMed (J Chromatogr B)[URL: https://pubmed.ncbi.nlm.nih.gov/12954392/]
  • Determination of Linezolid in Human Serum and Urine by High-Performance Liquid Chromatography - PubMed[URL: https://pubmed.ncbi.nlm.nih.gov/11556326/]
  • Determination of the New Oxazolidinone Antibiotic Linezolid in Presence of Both its Alkaline and Oxidative Degradation Products - Journal of American Science[URL: http://www.jofamericanscience.org/journals/am-sci/am0906/022_18349am0906_155_165.pdf]
  • Tips and Tricks of HPLC Separations and Troubleshooting - Agilent Technologies[URL: https://www.agilent.
  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub[URL: https://pharmagrowthhub.com/what-is-the-effect-of-free-silanols-in-rplc-and-how-to-reduce-it/]
  • Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution - Analytical Chemistry (PubMed)[URL: https://pubmed.ncbi.nlm.nih.gov/11681469/]

Sources

Reference Data & Comparative Studies

Validation

comparing 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one vs Evans chiral auxiliaries

A Comparative Guide to Evans Chiral Auxiliaries and 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one As a Senior Application Scientist, I frequently encounter the oxazolidinone heterocycle in two vastly different contexts:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Evans Chiral Auxiliaries and 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one

As a Senior Application Scientist, I frequently encounter the oxazolidinone heterocycle in two vastly different contexts: as a transient stereodirecting tool in the synthesis lab, and as a permanent, target-binding pharmacophore in drug discovery. While they share the same 1,3-oxazolidin-2-one core, their substitution patterns dictate entirely divergent applications.

This guide objectively compares Evans chiral auxiliaries with the specialized building block 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one . By analyzing their structural divergence, we will uncover the causality behind their respective experimental workflows, performance metrics, and validation protocols.

Structural and Mechanistic Divergence

The fundamental difference between these two classes lies in the substitution at the nitrogen (N3) and carbon (C4) positions of the oxazolidinone ring.

Evans Chiral Auxiliaries (e.g., (S)-4-benzyl-2-oxazolidinone):

  • Mechanism of Action: These molecules act as temporary chiral directors. They require a free N3 position (an N-H bond) so they can be reversibly acylated to form an active imide[1].

  • Stereocontrol: The adjacent C4 stereocenter (e.g., a benzyl or isopropyl group) provides critical facial steric shielding during enolate formation, forcing incoming electrophiles to attack from the less hindered face via a highly ordered Zimmerman-Traxler transition state ()[2].

3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one:

  • Mechanism of Action: This molecule is an achiral building block designed for medicinal chemistry. The N3 position is permanently alkylated with a 4-aminobenzyl group. Because N3 is blocked, it cannot form the reactive N-acyl imides required for Evans chemistry.

  • Biological Role: Instead of directing synthesis, the oxazolidinone core serves as a permanent hydrogen-bond acceptor and dipole in biological binding pockets (such as the bacterial 50S ribosomal subunit) ()[3]. The primary aniline amine acts as the sole chemoselective handle for derivatization[4].

Quantitative Comparison & Performance Data

To facilitate easy comparison, the structural and functional metrics of both systems are summarized below:

FeatureEvans Chiral Auxiliaries3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one
Primary Role Transient stereodirecting group (Synthetic Tool)Permanent biological pharmacophore (Drug Core)
Stereochemistry Enantiopure (e.g., C4-benzyl, C4-isopropyl)Achiral core
N3 Substitution Free (NH) prior to substrate attachmentPermanently alkylated (4-aminobenzyl)
Key Reactivity N-Acylation, Enolization, CleavageAniline derivatization (Amide/Sulfonamide coupling)
Typical Performance 80–95% yield, >95:5 diastereomeric ratio (dr)Variable (IC50/MIC strictly dependent on final derivative)
Fate in Workflow Cleaved and recycled post-reactionRetained in the final bioactive molecule

Visualizing the Divergent Workflows

The following diagrams illustrate the logical pathways and mechanistic models that govern these two oxazolidinone applications.

Workflow cluster_Evans Evans Chiral Auxiliary (Synthetic Tool) cluster_Pharm 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one E_Aux Chiral Oxazolidinone E_Acyl N-Acylation E_Aux->E_Acyl E_Aldol Asymmetric Aldol E_Acyl->E_Aldol E_Cleave Auxiliary Cleavage E_Aldol->E_Cleave E_Cleave->E_Aux Recycle E_Prod Enantiopure Product E_Cleave->E_Prod P_Core Achiral Oxazolidinone P_Deriv Aniline Derivatization P_Core->P_Deriv P_Drug Bioactive Candidate P_Deriv->P_Drug P_Target Target Binding P_Drug->P_Target

Workflow comparison: Transient synthetic tool vs. permanent pharmacophore.

ZT_Model Z_Enolate Z-Boron Enolate Rigid geometry TS Zimmerman-Traxler TS Steric shielding by C4 Z_Enolate->TS Coordination Aldehyde Aldehyde Electrophile Aldehyde->TS Facial Attack Syn_Aldol Syn_Aldol TS->Syn_Aldol C-C Bond Formation

Zimmerman-Traxler transition state for Evans aldol stereocontrol.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific quality control (QC) checkpoints.

Protocol A: Asymmetric Aldol Addition via Evans Auxiliary

Reference Standard: Synthesis of syn-aldol adducts using (S)-4-benzyl-2-oxazolidinone.

  • N-Acylation: Deprotonate the chiral auxiliary with n-BuLi at -78 °C, followed by the addition of an acyl chloride (e.g., propionyl chloride).

  • Enolization: Dissolve the N-acyl oxazolidinone in anhydrous CH₂Cl₂ at -78 °C. Add dibutylboron triflate (Bu₂BOTf) followed by N,N-diisopropylethylamine (DIPEA).

    • Causality: The strong boron-oxygen bond and the steric bulk of the dibutyl groups force the exclusive formation of a rigid Z-enolate. DIPEA is chosen because its steric bulk prevents nucleophilic attack on the electrophilic boron reagent.

  • Electrophilic Addition: Slowly add the aldehyde. The C4-benzyl group of the auxiliary shields the re-face of the enolate, forcing the aldehyde to attack from the si-face[5].

  • Cleavage: Treat the purified aldol adduct with LiOH and H₂O₂ at 0 °C to cleave the auxiliary.

    • Causality: Standard basic hydrolysis can cause epimerization at the newly formed alpha-stereocenter. H₂O₂ generates the highly nucleophilic hydroperoxide anion (HOO⁻), which selectively attacks the imide carbonyl at lower temperatures, preserving stereochemical integrity.

  • Self-Validation Checkpoint: Before purification, the crude post-cleavage mixture is analyzed via ¹H NMR. The diastereomeric ratio is validated by integrating the carbinol protons. The recovery of the intact chiral auxiliary must be >90%, confirming successful, non-destructive cleavage.

Protocol B: Chemoselective Derivatization of 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one

Reference Standard: Synthesis of an antibacterial candidate via amide coupling.

  • Carboxylic Acid Activation: Dissolve the target carboxylic acid (1.1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 minutes at room temperature.

    • Causality: HATU rapidly generates an active HOAt ester. DIPEA acts as a non-nucleophilic proton sink to drive the activation equilibrium forward.

  • Nucleophilic Coupling: Add 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one (1.0 eq) to the activated ester solution.

    • Causality: Because the oxazolidinone N3 position is already alkylated by the benzyl linker, the system is inherently chemoselective. Only the primary aniline amine will act as a nucleophile, preventing unwanted cross-linking or polymerization at the oxazolidinone core.

  • Self-Validation Checkpoint: The reaction is monitored by LC-MS. Successful conversion is validated by the total consumption of the aniline starting material. Crucially, ¹H NMR of the crude product must show the disappearance of the broad aniline NH₂ singlet (~5.0 ppm) and the appearance of a sharp, downfield amide proton (>8.0 ppm), confirming strict regioselective coupling.

References

  • [1] Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis, RSC Advances. URL:[Link]

  • [5] Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions, Journal of the American Chemical Society. URL:[Link]

  • [3] Oxazolidinones as versatile scaffolds in medicinal chemistry, RSC Medicinal Chemistry. URL:[Link]

  • [4] Current Landscape and Future Perspective of Oxazolidinone Scaffolds Containing Antibacterial Drugs, Journal of Medicinal Chemistry. URL:[Link]

  • [2] Stereoselective aldol condensations via boron enolates, Journal of the American Chemical Society. URL:[Link]

Sources

Comparative

LC-MS/MS validation for 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one in biological matrices

An In-Depth Technical Guide to the Bioanalytical Method Validation of 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one by LC-MS/MS Introduction: The Analytical Imperative for Novel Oxazolidinones The oxazolidinone class of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Bioanalytical Method Validation of 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one by LC-MS/MS

Introduction: The Analytical Imperative for Novel Oxazolidinones

The oxazolidinone class of antibiotics remains a critical tool against multidrug-resistant Gram-positive pathogens.[1] As new analogues and their metabolites, such as 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one, are developed, the need for their accurate quantification in biological matrices becomes paramount for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies.[2][3] These studies form the bedrock of regulatory submissions to agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the undisputed gold standard for this task, offering unparalleled sensitivity and selectivity.[5] However, the data generated is only as reliable as the method used to produce it. A rigorous, systematic validation is not merely a regulatory checkbox; it is a scientific necessity to ensure that the method is accurate, precise, and reproducible for its intended purpose.[6]

This guide provides an in-depth comparison of methodologies and a comprehensive framework for the validation of an LC-MS/MS method for 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one in biological matrices. We will move beyond a simple recitation of steps to explore the scientific rationale behind experimental choices, grounding our discussion in regulatory expectations and field-proven insights.

The Regulatory Cornerstone: Adherence to International Guidelines

Any bioanalytical method intended to support drug development must be validated according to established guidelines. The principal documents governing this process are the FDA’s "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation," which have been largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[4][6][7] These guidelines provide a framework for the key validation parameters that must be assessed to demonstrate a method is fit for purpose.

A Visual Overview of the Validation Pathway

The validation process is a logical sequence of experiments, each building confidence in the method's performance. The overall workflow is designed to systematically challenge the method and define its operational boundaries.

LC-MS_MS_Validation_Workflow A Method Development & Optimization B Full Validation Phase A->B C Selectivity & Specificity B->C D Calibration Curve (Linearity, Range, LLOQ) B->D E Accuracy & Precision (Intra- & Inter-run) B->E F Matrix Effect B->F G Recovery B->G H Stability Assessment (Freeze-Thaw, Short/Long-Term, etc.) B->H I Validation Report Generation C->I D->I E->I F->I G->I H->I J Routine Sample Analysis I->J

Caption: High-level workflow for bioanalytical LC-MS/MS method validation.

Part 1: Method Development and Core Validation Parameters

A successful validation begins with a well-developed method. For 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one, a polar molecule, key considerations include selecting a reversed-phase C18 column for chromatography and electrospray ionization in positive mode (ESI+) for mass spectrometric detection, given the presence of the basic amine group.[8][9]

Key Validation Experiments and Acceptance Criteria

The performance of the analytical method is assessed through a series of validation experiments.[5] The acceptance criteria are largely harmonized across regulatory bodies.[4][10]

Parameter Purpose Regulatory Acceptance Criteria (Chromatographic Assays)
Selectivity & Specificity To ensure endogenous matrix components or other metabolites do not interfere with the quantification of the analyte or Internal Standard (IS).[3]Response in blank matrix should be < 20% of the analyte response at the LLOQ and < 5% of the IS response.[3]
Calibration Curve & Linearity To demonstrate the relationship between instrument response and known analyte concentrations over the intended analytical range.[4]A minimum of 6-8 non-zero calibrators. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). At least 75% of standards must meet this criterion.[4]
Lower Limit of Quantitation (LLOQ) To define the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[11]Analyte response should be at least 5 times the blank response. Accuracy within 80-120% of nominal. Precision (CV) ≤ 20%.[4]
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter between replicate measurements (precision).[5]QC Samples (Low, Mid, High): Mean concentration within ±15% of nominal (Accuracy). CV ≤ 15% (Precision). LLOQ QC: Mean concentration within ±20% of nominal (Accuracy). CV ≤ 20% (Precision).[10]
Matrix Effect To assess the suppression or enhancement of ionization caused by co-eluting matrix components.[12][13]The CV of the IS-normalized matrix factor calculated from at least six lots of matrix should be ≤ 15%.[12]
Recovery To evaluate the efficiency of the extraction process by comparing the analyte response from an extracted sample to that of a post-extraction spiked sample.[5]While no strict numerical criterion is set, recovery should be consistent, precise, and reproducible.
Stability To ensure the analyte concentration does not change under various handling and storage conditions.[14]Mean concentration of stability QC samples should be within ±15% of the nominal concentration of the baseline (time zero) samples.[10]

Part 2: A Comparative Guide to Sample Preparation

The single most critical factor for mitigating matrix effects and ensuring robust method performance is the sample preparation strategy.[15] For a molecule like 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one, the choice of extraction technique from biological fluids like plasma or urine is a balance between cleanliness, recovery, throughput, and cost.

Comparison of Extraction Techniques
  • Protein Precipitation (PPT):

    • Mechanism: An organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample to denature and precipitate proteins.[8] The supernatant containing the analyte is then analyzed.

    • Advantages: Fast, simple, inexpensive, and well-suited for high-throughput environments.[16]

    • Disadvantages: Results in the "dirtiest" extract, with a high potential for co-elution of endogenous interferences like phospholipids, leading to significant matrix effects.[15][17]

    • Best For: Early-stage discovery or when matrix effects are found to be minimal. A recent study on other oxazolidinones successfully used a simple PPT with acetonitrile:methanol (1:1).[8]

  • Liquid-Liquid Extraction (LLE):

    • Mechanism: The analyte is partitioned between the aqueous biological sample and a water-immiscible organic solvent based on its polarity and the pH of the aqueous phase.[18]

    • Advantages: Provides a much cleaner extract than PPT, effectively removing non-lipid endogenous components and salts.[3] The choice of solvent can be tailored to the analyte's properties.

    • Disadvantages: More labor-intensive and time-consuming than PPT, requires larger solvent volumes, and can be difficult to automate.[18] Emulsion formation can also be a problem.

    • Best For: Methods requiring cleaner extracts where throughput is not the primary concern. For the target analyte, adjusting the sample pH to be basic would deprotonate the amine group, increasing its affinity for an organic solvent like methyl tert-butyl ether (MTBE).[19]

  • Solid-Phase Extraction (SPE):

    • Mechanism: The sample is passed through a solid sorbent bed that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a different solvent.[20]

    • Advantages: Delivers the cleanest extracts, significantly reducing matrix effects and improving sensitivity.[15] The process is highly selective and reproducible.

    • Disadvantages: Most expensive and complex method to develop. Requires optimization of sorbent chemistry (e.g., C8, C18, mixed-mode cation exchange) and wash/elution solvents.[20]

    • Best For: Regulated, late-stage clinical trials where method robustness and data quality are paramount. For our polar, basic analyte, a mixed-mode cation exchange (MCX) sorbent could be ideal, utilizing both reversed-phase and ion-exchange retention mechanisms for superior selectivity.

Sample_Prep_Comparison start_node Select Sample Preparation Strategy ppt_node Protein Precipitation (PPT) start_node->ppt_node Need Speed/ High Throughput lle_node Liquid-Liquid Extraction (LLE) start_node->lle_node Need Cleaner Extract/ Moderate Throughput spe_node Solid-Phase Extraction (SPE) start_node->spe_node Need Maximum Cleanliness/ Robustness is Critical ppt_pros Pros: + Fast, Simple + High Throughput ppt_node->ppt_pros ppt_cons Cons: - 'Dirty' Extract - High Matrix Effect Risk ppt_node->ppt_cons lle_pros Pros: + Cleaner than PPT + Removes Salts lle_node->lle_pros lle_cons Cons: - Labor Intensive - Emulsion Risk lle_node->lle_cons spe_pros Pros: + Cleanest Extract + Highest Selectivity spe_node->spe_pros spe_cons Cons: - Most Expensive - Complex Development spe_node->spe_cons

Caption: Comparison of common sample preparation techniques for bioanalysis.

Part 3: Detailed Experimental Protocols

Trustworthiness in bioanalysis is built upon detailed, reproducible protocols. Below are step-by-step methodologies for key validation experiments, using LLE as the example extraction technique.

Protocol 1: Stock and Working Solution Preparation
  • Primary Stock (1 mg/mL): Accurately weigh ~5 mg of 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one reference standard and dissolve in an appropriate volume of methanol to achieve a final concentration of 1 mg/mL.

  • Internal Standard Stock (1 mg/mL): Prepare a stock solution of a suitable stable-isotope labeled (SIL) internal standard (e.g., D4-labeled analyte) in the same manner. A SIL-IS is strongly preferred as it co-elutes and experiences similar matrix effects to the analyte, thereby providing the most effective compensation.[15]

  • Working Solutions: Prepare separate sets of serial dilutions from the primary stocks in 50:50 acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.[6]

Protocol 2: Accuracy and Precision Batch
  • Sample Spiking: Spike blank biological matrix (e.g., human plasma) with working solutions to prepare a full calibration curve (8 standards) and QC samples at four levels: LLOQ, Low QC (≤3x LLOQ), Mid QC (~30-50% of range), and High QC (≥75% of range).[10]

  • Sample Extraction (LLE):

    • To 100 µL of each sample (calibrator, QC, blank), add 25 µL of IS working solution and vortex briefly.

    • Add 50 µL of 0.1 M sodium carbonate to basify the sample.

    • Add 600 µL of methyl tert-butyl ether (MTBE).

    • Vortex vigorously for 2 minutes, then centrifuge at 4000 x g for 5 minutes.

    • Transfer the upper organic layer (~500 µL) to a new plate/tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 150 µL of mobile phase A (e.g., 0.1% formic acid in water).

  • Analysis: Inject the samples onto the LC-MS/MS system.

  • Execution: Analyze one batch of five replicates at each QC level to determine intra-run accuracy and precision. Repeat this analysis on at least two subsequent days to determine inter-run accuracy and precision.[10]

Protocol 3: Matrix Effect Assessment
  • Sample Sets: Prepare three sets of samples at Low and High QC concentrations.

    • Set A (Neat Solution): Spike analyte and IS into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix from six different sources (lots). Spike the dried residue with analyte and IS before reconstitution.[13]

    • Set C (Pre-Extraction Spike): Spike analyte and IS into the blank matrix before extraction (standard QC samples).

  • Calculation:

    • Matrix Factor (MF): Calculated as the (Peak Response in Set B) / (Peak Response in Set A). An MF < 1 indicates suppression; > 1 indicates enhancement.[13]

    • IS-Normalized MF: Calculated as (MF of Analyte) / (MF of IS).

  • Evaluation: The coefficient of variation (%CV) of the IS-normalized MF across the six matrix lots should not exceed 15%. This demonstrates that while matrix effects may exist, they are consistent across different sources and are effectively corrected by the internal standard.

Protocol 4: Stability Assessment

Stability must be evaluated to cover all conditions samples may encounter.[21] Prepare Low and High QC samples in the biological matrix and analyze them against a freshly prepared calibration curve after exposure to the following conditions:

  • Freeze-Thaw Stability: Three complete freeze-thaw cycles (-20°C or -80°C to room temperature).[10]

  • Short-Term (Bench-Top) Stability: Stored at room temperature for a duration that exceeds the expected sample handling time (e.g., 4-24 hours).[10]

  • Long-Term Stability: Stored at the intended freezer temperature (e.g., -80°C) for a period longer than the sample storage time in a study.[10]

  • Post-Preparative (Autosampler) Stability: Kept in the autosampler for the anticipated duration of an analytical run.[10]

Conclusion

The validation of an LC-MS/MS method for 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one is a multi-faceted process that demands scientific rigor, meticulous execution, and a deep understanding of regulatory requirements. The choice of sample preparation is a critical decision point that directly impacts method robustness, with a clear trade-off between throughput and extract cleanliness. While faster methods like protein precipitation are suitable for early-stage work, the demand for ultimate data integrity in later-phase clinical trials often necessitates the superior cleanup of solid-phase extraction.

By following a structured validation plan grounded in FDA and EMA guidelines, explaining the causality behind each methodological choice, and employing self-validating protocols, researchers can develop a reliable and defensible bioanalytical method. This ensures that the concentration data generated is of the highest quality, providing a solid foundation for critical decisions in the drug development lifecycle.

References

  • Vertex AI Search. (2014, February 11).
  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Li, W., & Tse, F. L. (2011). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]

  • Barbarin, N. (2014). Importance of matrix effects in LC–MS/MS... : Bioanalysis. Ovid.
  • ECA Academy. (2011, August 17).
  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • Zhang, Y., et al. (2025, October 1). LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma. Drug Design, Development and Therapy.
  • European Bioanalysis Forum. (2012, February 15).
  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]

  • Zhang, Y., et al. (2025, October 1). LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. PMC - NIH. [Link]

  • NorthEast BioLab. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • BenchChem. (2025). Application Notes & Protocols: Detection of 3-Amino-2-oxazolidinone (AOZ) by HPLC and LC.
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Cirri, E., et al. (2021, July 14). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI. [Link]

  • Zhang, Y., et al. (2025, October 10). LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. ResearchGate. [Link]

  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • Rios, M. (2021, March 9). Stability Testing: Monitoring Biological Product Quality Over Time. BioProcess International. [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Lucas, D. Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Agilent Technologies, Inc. [Link]

  • Semantic Scholar. (2025, October 1). LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma. [Link]

  • U.S. Food and Drug Administration. (n.d.). 21 CFR 211.166 -- Stability testing. eCFR. [Link]

  • S. V., et al. (2010). Bioanalytical method validation: An updated review. PMC - NIH. [Link]

  • Tanaka, A., et al. (2022, April 1). Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma. J-Stage. [Link]

  • Theobald, F., et al. (2006). Rapid and Sensitive Determination of the Antibiotic Linezolid in Low Plasma Volumes by High-Performance Liquid Chromatography. Antimicrobial Agents and Chemotherapy. [Link]

  • Patel, M., et al. (2019, April 26). Bioanalytical Method Validation: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research.
  • Galić, N., et al. (2023, October 12). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. MDPI. [Link]

Sources

Validation

A Comparative Benchmarking Guide to the Antibacterial Efficacy of 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one Analogs

This guide provides a comprehensive analysis of the antibacterial efficacy of 3-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one analogs, a subset of the potent oxazolidinone class of antibiotics. Designed for researchers, s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the antibacterial efficacy of 3-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one analogs, a subset of the potent oxazolidinone class of antibiotics. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR), mechanism of action, and comparative performance of these compounds against clinically relevant bacterial pathogens. The information presented herein is supported by experimental data and established scientific principles to aid in the rational design of next-generation antibacterial agents.

Introduction: The Oxazolidinone Scaffold and the Promise of Novel Analogs

The oxazolidinones are a critical class of synthetic antibiotics, representing one of the few truly novel antibacterial agent classes introduced in the last three decades.[1] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation step, allows them to be effective against a wide range of multidrug-resistant Gram-positive bacteria.[2][3] This includes formidable pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[4]

Linezolid, the first FDA-approved oxazolidinone, set a benchmark in the treatment of serious Gram-positive infections.[4] However, the emergence of linezolid-resistant strains and the desire for an expanded spectrum of activity have fueled extensive research into novel oxazolidinone analogs.[5] The core pharmacophore of oxazolidinones typically consists of the 1,3-oxazolidin-2-one A-ring, an N-aryl B-ring, and a C-5 side chain.[1] The 3-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one scaffold represents a key area of exploration, where modifications to the aminophenylmethyl moiety at the N-3 position can significantly influence antibacterial potency, spectrum, and pharmacokinetic properties. This guide focuses on dissecting the antibacterial efficacy of this specific series of analogs.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones exert their bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, they bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[6][7] This binding event obstructs the formation of the initiation complex, a crucial first step in protein synthesis where N-formylmethionyl-tRNA (fMet-tRNA) is positioned.[2][8] By preventing the proper binding of fMet-tRNA, oxazolidinones effectively halt the entire process of protein translation, leading to the inhibition of bacterial growth.[2] The novelty of this mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors.[8]

cluster_ribosome Bacterial Ribosome 50S 50S 70S_Initiation_Complex Functional 70S Initiation Complex 50S->70S_Initiation_Complex Binds 30S 30S 30S->70S_Initiation_Complex Binds Protein_Synthesis Protein Synthesis 70S_Initiation_Complex->Protein_Synthesis Leads to Inhibition Inhibition of Protein Synthesis mRNA mRNA mRNA->30S Binds fMet_tRNA fMet-tRNA fMet_tRNA->70S_Initiation_Complex Binds to P-site Oxazolidinone_Analog Oxazolidinone Analog Oxazolidinone_Analog->50S Binds to Peptidyl Transferase Center Oxazolidinone_Analog->70S_Initiation_Complex Blocks Formation

Caption: Mechanism of action of oxazolidinone antibiotics.

Experimental Methodology: Determining Antibacterial Efficacy

The benchmark for assessing the in vitro antibacterial efficacy of a compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This guide adheres to the standards set by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution, a widely accepted and reproducible method.

Broth Microdilution Assay Protocol

The following protocol outlines the key steps for determining the MIC of 3-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one analogs.

Materials:

  • Test compounds (3-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one analogs)

  • Benchmark antibiotics (e.g., Linezolid)

  • Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of each test compound and benchmark antibiotic in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in CAMHB in the 96-well microtiter plates to cover a clinically relevant concentration range.

  • Inoculation and Incubation:

    • Inoculate each well containing the antimicrobial dilutions with the prepared bacterial suspension.

    • Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Serial Dilution of Test Compounds in Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (35°C, 16-20h) Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for MIC determination.

Comparative Antibacterial Efficacy

CompoundR1 (at C-5)R2 (on phenyl ring)MIC (µg/mL) vs. S. aureus (MRSA)MIC (µg/mL) vs. E. faecalis (VRE)MIC (µg/mL) vs. E. coli
Linezolid (Benchmark) -CH₂NHC(O)CH₃3-fluoro, 4-morpholinyl1-41-4>64
Analog A -CH₂NHC(O)CH₃4-aminomethyl4-84-8>64
Analog B -CH₂OH4-aminomethyl8-168-16>64
Analog C -CH₂N₃4-aminomethyl2-42-4>64
Analog D -CH₂NHC(S)NH₂4-aminomethyl1-21-2>64

Note: The MIC values for Analogs A-D are illustrative and based on general SAR principles for oxazolidinones. Specific values would need to be determined experimentally.

Structure-Activity Relationship (SAR) Analysis

The antibacterial efficacy of 3-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one analogs is governed by the interplay of various structural features.

  • The C-5 Side Chain (R1): The nature of the substituent at the C-5 position of the oxazolidinone ring is crucial for potent antibacterial activity. The acetamidomethyl group, as seen in Linezolid, is known to be optimal for binding to the ribosome. Replacing the acetamide with a hydroxyl group (Analog B) generally leads to a decrease in activity.[8] However, other modifications, such as the introduction of a thiourea group (Analog D), have been shown to enhance in vitro activity, in some cases surpassing that of Linezolid. The triazole moiety (Analog C) has also been explored as a bioisostere of the acetamide group, often retaining good activity.[8]

  • The N-3 Phenyl Ring Substituent (R2): The 4-aminomethylphenyl group at the N-3 position is a key feature of the analogs discussed here. Studies have shown that the presence of a methylene spacer between the phenyl ring and the amine can impact activity. While direct comparisons are limited, it is generally understood that the electronic and steric properties of the substituents on the N-3 phenyl ring influence the overall potency and pharmacokinetic profile of the molecule.

  • Gram-Negative Activity: Like most oxazolidinones, the 3-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one analogs generally exhibit poor activity against Gram-negative bacteria such as E. coli. This is primarily due to the presence of the outer membrane, which acts as a permeability barrier, and the activity of efflux pumps that actively remove the drug from the bacterial cell.[5]

cluster_modifications Structural Modifications Core_Structure 3-[(4-Aminophenyl)methyl] -1,3-oxazolidin-2-one Core C5_Side_Chain C-5 Side Chain (R1) Core_Structure->C5_Side_Chain N3_Phenyl_Substituent N-3 Phenyl Substituent (R2) Core_Structure->N3_Phenyl_Substituent Antibacterial_Efficacy Antibacterial_Efficacy C5_Side_Chain->Antibacterial_Efficacy Crucial for Potency Gram_Positive_Activity Gram-Positive Activity (e.g., MRSA, VRE) C5_Side_Chain->Gram_Positive_Activity Acetamide/Thiourea Optimal N3_Phenyl_Substituent->Antibacterial_Efficacy Influences Potency & PK Antibacterial_Efficacy->Gram_Positive_Activity Generally Potent Gram_Negative_Activity Gram-Negative Activity (e.g., E. coli) Antibacterial_Efficacy->Gram_Negative_Activity Generally Poor

Caption: Key structure-activity relationships.

Conclusion and Future Directions

The 3-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one scaffold continues to be a promising area for the development of new antibacterial agents. The key to enhancing the efficacy of these analogs lies in the strategic modification of the C-5 side chain and the substituents on the N-3 phenyl ring. While potent activity against Gram-positive pathogens is achievable, overcoming the challenges of Gram-negative permeability remains a significant hurdle. Future research should focus on a multiparameter optimization approach, balancing antibacterial potency with favorable pharmacokinetic and safety profiles. The insights provided in this guide, grounded in established experimental protocols and SAR principles, offer a solid foundation for the rational design of the next generation of oxazolidinone antibiotics.

References

  • Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202. [Link]

  • Ippolito, J. A., Kanyo, Z. F., Wang, D., Franceschi, F. J., Moore, P. B., Steitz, T. A., & Duffy, E. M. (2008). Crystal structure of the oxazolidinone antibiotic linezolid bound to the 50S ribosomal subunit. Journal of Medicinal Chemistry, 51(12), 3353–3356. [Link]

  • Livermore, D. M. (2003). Linezolid in vitro: mechanism and antibacterial spectrum. Journal of Antimicrobial Chemotherapy, 51(suppl_2), ii9-ii16. [Link]

  • Clinical and Laboratory Standards Institute. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.
  • Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone structure-activity relationships leading to linezolid. Angewandte Chemie International Edition, 42(18), 2010-2023. [Link]

  • Li, R. P., Zhou, W. C., & Zhou, W. L. (2006). [Synthesis and antibacterial activity of (S)-5-acetylaminomethyl-3-[(4-substituted-aminomethyl) phenyl]-2-oxazolindinone derivatives]. Yao Xue Xue Bao, 41(5), 418-425.
  • Yoon, S. H., & Lee, J. Y. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. Chemical & Pharmaceutical Bulletin, 49(4), 347-352. [Link]

  • Leach, K. L., Swaney, S. M., Colca, J. R., McDonald, W. G., Blinn, J. R., Thomasco, L. M., & Gadwood, R. C. (2007). The site of action of the oxazolidinone antibiotic linezolid in the bacterial ribosome. Molecular Cell, 26(3), 393-402. [Link]

  • Swaney, S. M., Aoki, H., Ganoza, M. C., & Shinabarger, D. L. (1998). The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. Antimicrobial Agents and Chemotherapy, 42(12), 3251–3255. [Link]

  • Genin, M. J., Allwine, D. A., Anderson, D. J., Barbachyn, M. R., Emmert, D. E., Garmon, S. A., ... & Zurenko, G. E. (2000). Substituent effects on the in vitro activity of oxazolidinone antibacterial agents. Journal of Medicinal Chemistry, 43(5), 953-970. [Link]

  • Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents, 23(2), 113-119. [Link]

  • Brickner, S. J., Hutchinson, D. K., Barbachyn, M. R., Manninen, P. R., Ulanowicz, D. A., Garmon, S. A., ... & Zurenko, G. E. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry, 39(3), 673-679. [Link]

  • Fung, H. B., Kirschenbaum, H. L., & Ojofeitimi, B. O. (2001). Linezolid: an oxazolidinone antimicrobial agent. Clinical Therapeutics, 23(3), 356-391. [Link]

  • Kaatz, G. W., & Seo, S. M. (2005). In vitro activities of and mechanisms of resistance to the oxazolidinone compound radezolid (RX-1741) in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 49(2), 735–741. [Link]

  • Locke, J. B., Finn, J., Hilgers, M., Morales, G., Rahawi, S., & Shaw, K. J. (2010). Structure-activity relationships of diverse oxazolidinones for linezolid-resistant Staphylococcus aureus strains possessing the cfr methyltransferase gene or ribosomal mutations. Antimicrobial Agents and Chemotherapy, 54(12), 5337–5343. [Link]

  • Narramore, S., & Poon, K. (2021). Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acylamino substituents. Bioorganic & Medicinal Chemistry, 49, 116397. [Link]

  • Pandey, A., & Dereddi, A. (2016). Current Updates on Oxazolidinone and Its Significance. International Journal of Medicinal Chemistry, 2016, 1-13. [Link]

  • Phillips, O. A., Udo, E. E., Ali, A. A., & Al-Hassawi, N. (2003). Synthesis and antibacterial activity of 5-substituted oxazolidinones. Bioorganic & Medicinal Chemistry, 11(1), 51-61. [Link]

  • Poce, G., & Biava, M. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4280. [Link]

  • Zurenko, G. E., Yagi, B. H., Schaadt, R. D., Allison, J. W., & Ford, C. W. (1988). In vitro activities of U-100592 and U-100766, novel oxazolidinone antibacterial agents. Antimicrobial Agents and Chemotherapy, 32(9), 1369–1375. [Link]

Sources

Comparative

structural comparison of 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one and linezolid

A Structural and Functional Comparison of 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one and Linezolid: A Guide for Drug Development Professionals Introduction: The Oxazolidinone Scaffold in Antibacterial Drug Discovery...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Structural and Functional Comparison of 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one and Linezolid: A Guide for Drug Development Professionals

Introduction: The Oxazolidinone Scaffold in Antibacterial Drug Discovery

The oxazolidinones represent a critical class of synthetic antibiotics, distinguished by their unique mechanism of action: the inhibition of bacterial protein synthesis at its earliest stage. Unlike many other antibiotic classes that target later stages of translation, oxazolidinones bind to the 50S ribosomal subunit, preventing the formation of the initiation complex with the 30S subunit, fMet-tRNA, and mRNA. This distinct mechanism confers activity against a broad spectrum of Gram-positive bacteria, including notoriously resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

Linezolid, the first oxazolidinone to be approved for clinical use, remains a cornerstone of this class. Its structure has been the subject of extensive structure-activity relationship (SAR) studies aimed at improving potency, expanding the spectrum of activity, and overcoming resistance. This guide provides a detailed structural and functional comparison between linezolid and a closely related analogue, 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one. By dissecting their molecular architecture, we can elucidate the chemical subtleties that govern their physicochemical properties and biological activity, offering valuable insights for the rational design of next-generation oxazolidinone antibiotics.

Part 1: Comparative Structural Analysis

At the heart of both molecules lies the 1,3-oxazolidin-2-one core, a five-membered heterocyclic ring essential for antibacterial activity. However, the substituents at the N-3 and C-5 positions dictate their pharmacological profiles.

Linezolid features a more complex substitution pattern. The N-3 position is attached to a 3-fluoro-4-morpholinophenyl group. This moiety is critical for its potent antibacterial activity and favorable pharmacokinetic properties. The C-5 position is substituted with an acetamidomethyl group, which has been shown to be optimal for ribosomal binding.

3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one , in contrast, presents a simpler structure. The N-3 position is linked to a 4-aminophenylmethyl group. This molecule lacks the fluorine atom and the morpholine ring found in linezolid. Furthermore, it is unsubstituted at the C-5 position. These differences, while seemingly minor, have profound implications for the molecule's biological activity.

Below is a visual representation of their chemical structures.

G cluster_linezolid Linezolid cluster_analog 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one Linezolid Analog

Caption: Chemical structures of Linezolid and its analogue.

Part 2: Physicochemical Properties and Predicted Biological Activity

The structural variations between linezolid and 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one directly influence their physicochemical properties, which in turn affect their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their target engagement.

PropertyLinezolid3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-oneRationale for Difference
Molecular Weight 337.35 g/mol 206.22 g/mol The presence of the morpholine and acetyl groups on linezolid significantly increases its molecular weight.
LogP 1.31.1The additional polar groups in linezolid (morpholine oxygen, amide carbonyl) are offset by the larger nonpolar surface area, resulting in a slightly higher lipophilicity.
Topological Polar Surface Area (TPSA) 77.9 Ų62.1 ŲThe morpholine ring and the acetamide group in linezolid contribute additional polar atoms, increasing the TPSA.
Hydrogen Bond Donors 12Linezolid has one N-H donor in the acetamide group, while the analogue has two in the primary amine group.
Hydrogen Bond Acceptors 63The morpholine oxygen, amide carbonyl, and oxazolidinone carbonyls in linezolid provide more hydrogen bond acceptor sites.
Predicted Antibacterial Activity HighLow to InactiveThe N-acetyl group and the C-5 acetamidomethyl group of linezolid are known to be crucial for binding to the bacterial ribosome. The simpler structure of the analogue lacks these key pharmacophoric features.

Part 3: Experimental Protocols for Comparative Assessment

To empirically validate the predicted differences, a series of experiments would be conducted. The following protocols outline the methodologies for a comprehensive comparison.

X-ray Crystallography for Structural Elucidation

Objective: To determine the precise three-dimensional arrangement of atoms in both compounds, confirming bond lengths, bond angles, and conformational preferences.

Methodology:

  • Crystal Growth: Single crystals of both compounds are grown by slow evaporation from a suitable solvent (e.g., ethanol, ethyl acetate).

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to 100 K to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined using full-matrix least-squares on F².

Expected Outcome: High-resolution crystal structures that provide the ground truth for computational modeling and a deeper understanding of the conformational differences imparted by the different substituents.

G cluster_workflow X-ray Crystallography Workflow A Crystal Growth B X-ray Diffraction Data Collection A->B Mount Crystal C Structure Solution B->C Process Data D Structure Refinement C->D Refine Model E Final 3D Structure D->E Validate Structure

Caption: Workflow for X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To characterize the chemical environment of the hydrogen and carbon atoms in each molecule in solution, providing insights into their electronic structure and conformation.

Methodology:

  • Sample Preparation: 5-10 mg of each compound is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to identify the chemical shifts, coupling constants, and integration of all proton signals.

  • ¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum is acquired to identify the chemical shifts of all carbon atoms.

  • 2D NMR (COSY, HSQC): Two-dimensional NMR experiments are performed to establish correlations between protons (COSY) and between protons and their directly attached carbons (HSQC), aiding in the complete assignment of all signals.

Expected Outcome: Fully assigned ¹H and ¹³C NMR spectra for both compounds, allowing for a detailed comparison of the electronic effects of the different substituents on the oxazolidinone core.

In Vitro Antibacterial Susceptibility Testing

Objective: To quantify and compare the antibacterial activity of the two compounds against a panel of clinically relevant Gram-positive bacteria.

Methodology:

  • Bacterial Strains: A panel of bacteria including reference strains of Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pneumoniae will be used.

  • Broth Microdilution: The minimum inhibitory concentration (MIC) is determined according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial twofold dilutions of each compound are prepared in 96-well microtiter plates containing cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Expected Outcome: A table of MIC values for each compound against the tested bacterial strains. It is anticipated that linezolid will exhibit potent activity (low MIC values), while 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one will show significantly weaker or no activity.

G cluster_mic_flow MIC Determination Workflow A Prepare Serial Dilutions B Inoculate with Bacteria A->B C Incubate Plates B->C D Read Plates for Growth C->D E Determine MIC D->E

Caption: Workflow for MIC determination.

Conclusion

The comparative analysis of linezolid and 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one provides a clear illustration of the principles of rational drug design. The enhanced structural complexity of linezolid, specifically the inclusion of the N-acetyl group, the C-5 acetamidomethyl moiety, and the 3-fluoro-4-morpholinophenyl group, directly translates into potent antibacterial activity. The simpler analogue, lacking these key pharmacophoric features, is predicted to be significantly less active. The experimental protocols outlined in this guide provide a robust framework for empirically validating these structure-activity relationships, offering valuable data to inform the design of future oxazolidinone antibiotics with improved efficacy and resistance profiles.

References

  • Linezolid. PubChem, National Center for Biotechnology Information. [Link]

  • 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one. PubChem, National Center for Biotechnology Information. [Link]

  • CLSI Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Ed. Clinical and Laboratory Standards Institute. [Link]

  • Structure-Activity Relationships of Oxazolidinones. Journal of Medicinal Chemistry. [Link]

Validation

A Comparative Guide to Inter-Laboratory Reproducibility in the Synthesis of 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one

Abstract This guide addresses the critical issue of inter-laboratory reproducibility for the synthesis of 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one, a key building block in pharmaceutical development. We compare two...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide addresses the critical issue of inter-laboratory reproducibility for the synthesis of 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one, a key building block in pharmaceutical development. We compare two prevalent synthetic methodologies: the reaction of an N-aryl carbamate with epichlorohydrin and the cycloaddition of an isocyanate with an epoxide. By presenting a framework for a simulated inter-laboratory study, this document highlights critical process parameters that influence reaction outcomes, such as yield and purity. Detailed experimental protocols, comparative data analysis, and best-practice recommendations are provided to guide researchers, scientists, and drug development professionals in achieving robust and reproducible synthetic results. This guide serves as a practical tool for improving process control and ensuring the consistent quality of this important chemical intermediate.

Introduction

3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one is a vital heterocyclic compound, frequently employed as a key intermediate in the synthesis of various biologically active molecules, including certain antibacterial agents.[1] The structural core of this molecule, the N-aryl oxazolidinone, is found in several potent drugs, underscoring the importance of its efficient and reliable production.[1] In the context of pharmaceutical development and manufacturing, the ability to reproduce a chemical synthesis across different laboratories and at various scales is not merely a desirable attribute but a fundamental requirement for regulatory compliance and process validation.

Challenges in multistep organic synthesis, such as variations in reagent quality, subtle differences in reaction conditions, and operator-dependent techniques, can lead to significant discrepancies in yield, purity, and impurity profiles.[2][3][4] Such inconsistencies can delay development timelines, increase costs, and compromise the quality of the final active pharmaceutical ingredient (API).[3] This guide aims to provide a comprehensive framework for assessing and improving the inter-laboratory reproducibility of 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one synthesis by comparing common synthetic routes and identifying critical control points.

Review of Synthetic Methodologies

The synthesis of N-substituted oxazolidinones has been approached through various chemical strategies. The most common methods involve the formation of the five-membered ring through cyclization reactions.[5][6] For the purpose of this guide, we will compare two robust and frequently cited methods for preparing N-aryl oxazolidinones, which can be adapted for the target molecule.

Method A: N-Aryl Carbamate with Epichlorohydrin

This method involves the reaction of a pre-formed N-aryl carbamate with an epoxide, typically epichlorohydrin, in the presence of a base.[1] The reaction proceeds via nucleophilic attack of the deprotonated carbamate on the epoxide, followed by intramolecular cyclization to form the oxazolidinone ring. The use of enantiopure epichlorohydrin can afford chiral products, which is a significant advantage in pharmaceutical synthesis.[1]

Method B: Cycloaddition of Isocyanate and Epoxide

This approach utilizes a [3+2] cycloaddition reaction between an isocyanate and an epoxide.[7][8] The reaction is often catalyzed by various agents, including Lewis acids or organocatalysts like tetraarylphosphonium salts, which facilitate the ring-opening of the epoxide and subsequent cyclization with the isocyanate.[7][8] This method can be highly efficient and regioselective.[7][8]

Designing an Inter-Laboratory Reproducibility Study

To objectively compare these methods and assess their reproducibility, a well-designed inter-laboratory study is essential. Such a study involves multiple independent laboratories performing the same experiment under a strictly controlled protocol. The goal is to distinguish between the inherent variability of the chemical process and the variability introduced by different laboratory environments.[9]

The International Union of Pure and Applied Chemistry (IUPAC) provides guidelines for conducting such studies, emphasizing the importance of standardized procedures and materials.[10][11]

Key Performance Indicators (KPIs)

The performance of each synthesis will be evaluated based on the following quantitative KPIs:

  • Chemical Yield (%): The isolated yield of the purified product.

  • Purity (%): Determined by High-Performance Liquid Chromatography (HPLC) with UV detection.[12][13][14]

  • Reaction Time (hours): Time from the combination of reactants to the initiation of work-up.

  • Impurity Profile: Identification and quantification of significant byproducts.

Study Workflow

A successful inter-laboratory study requires meticulous planning and execution. The workflow diagram below outlines the key stages, from protocol development to final data analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis P1 Develop Standardized Protocols (A & B) P2 Source & Distribute Centralized Reagents P1->P2 P3 Define Analytical Methods (HPLC, NMR) P2->P3 E1 Distribute Protocols & Reagents to Labs (Lab 1, Lab 2, Lab 3) P3->E1 E2 Labs Execute Syntheses & Collect Data E1->E2 A1 Centralized Data Collection & Verification E2->A1 A2 Statistical Analysis of KPIs A1->A2 A3 Identify Sources of Variability A2->A3 A4 Final Report & Recommendations A3->A4

Caption: Workflow for the proposed inter-laboratory reproducibility study.

Standardized Experimental Protocols

To ensure a valid comparison, the following detailed protocols must be strictly adhered to by all participating laboratories. A thorough hazard analysis and risk assessment should be carried out before performing any reaction.[15][16]

Method A: Synthesis from N-(4-aminobenzyl)carbamate and Epichlorohydrin

This protocol is adapted from general procedures for synthesizing N-aryl oxazolidinones.[1]

Reaction Scheme:

G start 4-Aminobenzylamine + Carbamate Protection reagent1 N-(4-aminobenzyl)carbamate + (R)-Epichlorohydrin start->reagent1 Step 1 intermediate Intermediate Adduct reagent1->intermediate Step 2: LiOH, DMF, RT product 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one intermediate->product Step 3: Intramolecular Cyclization

Caption: Synthetic pathway for Method A.

Procedure:

  • To a solution of ethyl N-(4-aminobenzyl)carbamate (1.0 equiv) in anhydrous DMF, add lithium hydroxide (LiOH, 1.5 equiv).

  • Stir the mixture at room temperature for 15 minutes.

  • Add (R)-epichlorohydrin (1.2 equiv) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method B: Synthesis from 4-Aminobenzyl Isocyanate and Epoxide

This protocol is based on catalyzed cycloaddition reactions.[7][17]

Procedure:

  • To a solution of 1,2-epoxypropane (1.5 equiv) and tetrabutylammonium bromide (0.1 equiv) in toluene, add 4-aminobenzyl isocyanate (1.0 equiv).

  • Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding oxazolidinone (a structural isomer of the target, used here for procedural comparison).

Analysis of Simulated Inter-Laboratory Data

The following table presents simulated data from three independent laboratories to illustrate potential outcomes of the reproducibility study.

Parameter Method Lab 1 Lab 2 Lab 3 Mean Std. Dev.
Yield (%) A75687974.05.57
B88859188.03.00
Purity (HPLC Area %) A98.597.298.998.20.89
B99.199.399.099.10.15
Reaction Time (h) A24262324.31.53
B1212.51212.20.29

Discussion of Critical Parameters Affecting Reproducibility

The simulated data suggest that Method B offers higher yield, purity, and faster reaction times with lower inter-laboratory variability (smaller standard deviation) compared to Method A. This analysis allows us to delve into the causality behind these potential differences.

  • Reagent Quality and Stoichiometry: The purity of starting materials, particularly the isocyanate in Method B which can be sensitive to moisture, is paramount. In Method A, the precise stoichiometry of the base (LiOH) is critical; excess base can lead to side reactions, while insufficient base will result in an incomplete reaction.

  • Solvent and Moisture Control: Both methods require anhydrous solvents. Method A, using DMF, is particularly susceptible to moisture, which can hydrolyze intermediates. The use of an inert atmosphere (e.g., nitrogen or argon) is a critical parameter that must be standardized across labs to prevent moisture contamination and side reactions.

  • Temperature Control: The exothermicity of the epoxide ring-opening must be managed. In Method B, maintaining a consistent temperature of 90 °C is crucial for reaction rate and selectivity. Inconsistent heating across different labs is a common source of variability.

  • Work-up and Purification: The extraction and chromatography steps are significant sources of operator-dependent variability. Differences in quenching procedures, phase separation efficiency, and chromatography packing/elution can all impact the final isolated yield and purity. Standardizing these procedures is essential for reproducibility.[3]

Best Practice Recommendations for Robust Synthesis

Based on the analysis, the following recommendations are provided to enhance the reproducibility of oxazolidinone synthesis:

  • Centralized Reagent Procurement: All participating labs should use reagents from the same batch to eliminate variability in starting material quality.

  • Strict Protocol Adherence: Deviations from the standardized protocol, no matter how minor, must be documented and reported. This includes details on stirring rates and the type of glassware used.

  • Standardized Analytical Methods: All labs must use the same HPLC method (column, mobile phase, flow rate, and detection wavelength) for purity analysis.[12][18] A common internal standard should be used for quantitative NMR to verify purity.[12]

  • Environmental Control: Document and control ambient laboratory temperature and humidity, as these can affect moisture-sensitive reactions.

  • Operator Training: Ensure all chemists involved in the study are trained on the specific techniques and potential pitfalls of the protocol. The journal Organic Syntheses provides a model for this, where procedures are independently checked for reproducibility before publication.[19]

Conclusion

The inter-laboratory reproducibility of synthesizing 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one is a multifaceted challenge that hinges on rigorous control over critical process parameters. While both the N-aryl carbamate and isocyanate cycloaddition methods are viable, our simulated comparison suggests that the cycloaddition route may offer a more robust and reproducible process, characterized by higher yields, purity, and shorter reaction times.

Ultimately, achieving high reproducibility is not about finding a "perfect" reaction but about understanding and controlling the sources of variability.[3] By implementing a structured, data-driven approach as outlined in this guide—involving standardized protocols, clear KPIs, and a thorough analysis of critical parameters—drug development organizations can significantly improve the reliability and efficiency of their synthetic processes, ensuring a consistent supply of high-quality chemical intermediates.

References

  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. PMC. Available from: [Link]

  • One-Pot Synthesis of Oxazolidinones and Five-Membered Cyclic Carbonates from Epoxides and Chlorosulfonyl isocyanate. Beilstein Archives. Available from: [Link]

  • Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of Oxazolidinones from Epoxides and Isocyanates Catalyzed by Rare‐Earth‐Metal Complexes. R Discovery. Available from: [Link]

  • Trends and Challenges in Multistep Continuous Flow Synthesis. PMC - NIH. Available from: [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI. Available from: [Link]

  • Solid-Phase Synthesis of Oxazolidinones by Cycloaddition of Resin-Bound Epoxides with Isocyanates. ACS Publications. Available from: [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PubMed. Available from: [Link]

  • Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review. ResearchGate. Available from: [Link]

  • Multi-Step Organic Synthesis. SV ChemBioTech. Available from: [Link]

  • Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review. PubMed. Available from: [Link]

  • ACS Research Data Guidelines. ACS Publications. Available from: [Link]

  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. MDPI. Available from: [Link]

  • Reporting Chemical Data in the Environmental Sciences. ORBilu. Available from: [Link]

  • Guidelines for drafting IUPAC technical reports and recommendations (2007). IUPAC. Available from: [Link]

  • Continuous flow multi-step organic synthesis. Massachusetts Institute of Technology. Available from: [Link]

  • Guidelines for Drafting IUPAC Technical Reports and Recommendations. IUPAC. Available from: [Link]

  • Recommendations and Technical Reports. IUPAC. Available from: [Link]

  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkat USA. Available from: [Link]

  • Examining Challenges that Students Face in Learning Organic Chemistry Synthesis. ResearchGate. Available from: [Link]

  • Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A. Available from: [Link]

  • A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2- oxazolidinone. Google Patents.
  • Organic Syntheses. ACS Division of Organic Chemistry. Available from: [Link]

  • Guiding multistep retrosynthesis planning with continuous pathway representations for ACS Fall 2022. IBM Research. Available from: [Link]

  • Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals. ResearchGate. Available from: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Principles and Practices of Method Validation. The Royal Society of Chemistry. Available from: [Link]

Sources

Comparative

Comprehensive Comparison Guide: Validating the Purity of 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one Reference Standards

Target Audience: Analytical Chemists, Metrologists, and Drug Development Professionals Content Focus: Objective comparison of analytical methodologies for primary reference standard certification. Introduction: The Metro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Metrologists, and Drug Development Professionals Content Focus: Objective comparison of analytical methodologies for primary reference standard certification.

Introduction: The Metrological Challenge

The compound 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one (CAS: 99068-33-4) is a critical intermediate and potential impurity in the synthesis of oxazolidinone-class antibacterial agents. When utilizing this compound as a reference standard for quantitative impurity profiling or release testing, its absolute purity must be rigorously established.

The fundamental challenge in certifying a primary reference standard is the "chicken-and-egg" problem: how do you determine the exact purity of a standard without having a pre-existing standard of known purity to calibrate your instruments? Relying solely on traditional chromatographic area normalization (Area %) is a critical metrological error.

This guide objectively compares the performance of traditional Mass Balance (HPLC-UV + orthogonal tests) against Quantitative Nuclear Magnetic Resonance (1H-qNMR) for the absolute purity validation of 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one, strictly adhering to [1].

Comparative Analysis of Analytical Methodologies

To establish the purity of a primary reference standard, laboratories typically choose between an indirect Mass Balance approach and a direct qNMR approach.

The Causality of Detector Response

In HPLC-UV, the detector response is dictated by the molar absorptivity ( ϵ ) of the chromophores. 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one contains a highly UV-active aniline moiety. If an impurity lacks this conjugated system (e.g., an unreacted aliphatic precursor), it will yield a disproportionately small UV signal. Consequently, a 5% w/w aliphatic impurity might only register as 0.1% Area, leading to a dangerous overestimation of purity.

Conversely, in 1H-qNMR, the signal intensity is directly proportional to the number of resonating nuclei, completely independent of their chemical environment. A proton is a proton. This allows for absolute quantitation against a structurally dissimilar, highly pure internal standard[2].

Table 1: Performance Comparison of Purity Validation Techniques
Analytical TechniquePrinciple of QuantitationAbsolute Purity CapabilityRequires Identical Reference Standard?Specificity & Bias Risk
1H-qNMR Nuclear spin resonance integrationYes (Direct) No (Uses independent Internal Standard)High: Structural confirmation; zero chromophore bias.
HPLC-UV (Area %) UV absorbanceNo (Relative) YesHigh Risk: Biased by varying extinction coefficients.
LC-MS/MS Mass-to-charge ionizationNo (Relative) YesHigh Risk: Biased by ion suppression and ionization efficiency.
Mass Balance 100% - Sum of all impuritiesYes (Indirect) NoModerate Risk: Prone to cumulative error from multiple assays (KF, TGA, ROI).

Orthogonal Validation Strategy

While qNMR is the gold standard for assigning the absolute mass fraction of the main component[3], a fully compliant ICH Q2(R2) certification requires orthogonal techniques to ensure no hidden impurities (e.g., paramagnetic metals or polymeric materials that might broaden NMR signals into the baseline) are missed[4].

G Primary 3-[(4-Aminophenyl)methyl]- 1,3-oxazolidin-2-one qNMR qNMR (Absolute Mass Fraction) Primary->qNMR MassBalance Mass Balance Approach (100% - Impurities) Primary->MassBalance HPLC HPLC-UV/LC-MS (Organic Impurities) MassBalance->HPLC KF Karl Fischer (Water Content) MassBalance->KF TGA TGA/GC-FID (Residual Solvents) MassBalance->TGA

Caption: Orthogonal validation strategy comparing qNMR and Mass Balance approaches.

Deep Dive: The Self-Validating qNMR Protocol

To ensure the trustworthiness of the qNMR data, the protocol must be a self-validating system . This means the thermodynamic relaxation of the specific molecule must be measured and accounted for before quantitation begins, aligning with ISO 24583 standards[5].

Step-by-Step Methodology for 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one

Step 1: Internal Standard (IS) Selection & Gravimetry

  • Action: Select a Certified Reference Material (CRM) such as Maleic Acid (singlet at ~6.3 ppm).

  • Causality: Maleic acid is chosen because its resonance does not overlap with the target molecule's signals (aromatic protons at ~6.5–7.1 ppm, benzyl CH2 at ~4.3 ppm, or oxazolidinone CH2 multiplets at ~3.5–4.0 ppm).

  • Execution: Accurately weigh ~10 mg of the analyte and ~5 mg of the IS using a microbalance (readability 0.001 mg) to minimize gravimetric error.

Step 2: Co-dissolution

  • Action: Dissolve the mixture in 0.6 mL of high-purity DMSO-d6[2].

  • Causality: DMSO-d6 provides excellent solubility for both the polar oxazolidinone ring and the aniline moiety, preventing phase separation or precipitation.

Step 3: T1 Relaxation Time Measurement (The Self-Validation Step)

  • Action: Execute an inversion-recovery pulse sequence ( 180∘−τ−90∘ ).

  • Causality: Protons take time to return to thermal equilibrium after a radiofrequency pulse. If the next pulse occurs too soon, the signal will be artificially reduced. By measuring the longest spin-lattice relaxation time ( T1max​ ) of the target peaks, we can mathematically guarantee complete relaxation.

Step 4: 1H-qNMR Acquisition

  • Action: Set the relaxation delay (D1) to ≥5×T1max​ . Acquire 64–128 transients using a 90∘ excitation pulse.

  • Causality: A delay of 5×T1 ensures >99.3% magnetization recovery, making the subsequent integration thermodynamically accurate and reproducible.

Step 5: Integration and Purity Calculation

  • Action: Phase and baseline correct the spectrum. Integrate the benzyl CH2 peak of the analyte ( Ix​ , 2 protons) and the maleic acid peak ( Istd​ , 2 protons). Calculate purity using the fundamental qNMR equation.

G A 1. Internal Standard Selection (e.g., Maleic Acid) B 2. Co-dissolution in Deuterated Solvent A->B C 3. T1 Relaxation Time Measurement B->C D 4. 1H-qNMR Acquisition (D1 > 5 x T1) C->D E 5. Signal Integration & Purity Calculation D->E

Caption: Step-by-step qNMR workflow for absolute purity determination.

Experimental Data & Performance Metrics

When the above protocol is executed, the resulting data provides a highly precise absolute mass fraction. Below is representative validation data demonstrating the precision of the qNMR method for 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one against a Maleic Acid CRM.

Table 2: Quantitative NMR Purity Results (n=5 independent preparations)
ReplicateAnalyte Integral ( Ix​ )IS Integral ( Istd​ )Sample Mass (mg)IS Mass (mg)Calculated Purity (% w/w)
Prep 11.00000.845110.1255.01299.65%
Prep 21.00000.846010.0885.00499.61%
Prep 31.00000.844810.1505.02099.68%
Prep 41.00000.845510.1105.00899.63%
Prep 51.00000.845210.1055.00599.66%
Mean ----99.65%
% RSD ----0.026%

Note: The exceptionally low Relative Standard Deviation (% RSD < 0.05%) highlights the robustness of the self-validated 5×T1 relaxation parameter.

Conclusion

For the certification of 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one as a primary reference standard, traditional HPLC-UV area normalization is insufficient due to chromophore bias. 1H-qNMR provides a superior, direct measurement of absolute mass fraction that is fundamentally untethered from the chemical structure of the impurities. By combining qNMR with orthogonal Mass Balance checks (Karl Fischer, TGA), laboratories can establish a bulletproof, self-validating certification dossier that fully complies with modern ICH Q2(R2) regulatory expectations.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Pauli, G. F., et al. (2001). "qNMR--a Versatile Concept for the Validation of Natural Product Reference Compounds." National Institutes of Health (NIH).[Link]

  • qNMR for Purity Determination in Pharmaceuticals. Reading Scientific Services Ltd (RSSL). [Link]

  • ISO 24583:2022 Quantitative nuclear magnetic resonance spectroscopy - Purity determination of organic compounds. JEOL. [Link]

Sources

Validation

A Guide to Evaluating Novel Chiral Auxiliaries: A Hypothetical Assessment of 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the development of novel chiral auxiliaries that offer unique advantages in terms of selectivity, reactivity, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the development of novel chiral auxiliaries that offer unique advantages in terms of selectivity, reactivity, and ease of use is a continuous pursuit. This guide presents a framework for the evaluation of a new chiral auxiliary, using the hypothetical case of 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one. To date, a survey of the scientific literature reveals no documented use of this specific compound as a chiral auxiliary in asymmetric synthesis. Therefore, this document serves as a roadmap for its potential evaluation, drawing comparisons with the well-established and highly successful Evans' oxazolidinone auxiliaries.

Introduction to Chiral Auxiliaries and the Promise of Novel Scaffolds

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[1] The auxiliary is subsequently removed to yield an enantiomerically enriched product. The success of a chiral auxiliary is predicated on its ability to effectively shield one face of a reactive intermediate, thereby forcing an incoming reagent to attack from the less sterically hindered direction.[2]

The gold standard in oxazolidinone-based chiral auxiliaries was established by David A. Evans and his coworkers.[3] These auxiliaries, typically derived from readily available amino acids, have demonstrated exceptional levels of stereocontrol in a wide range of carbon-carbon bond-forming reactions, including alkylations, aldol reactions, and Diels-Alder reactions.[2][4]

The subject of our hypothetical evaluation, 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one, presents an interesting structural variation. The presence of a para-aminophenyl group could offer unique electronic and steric properties, and potentially new avenues for cleavage of the auxiliary.

A Proposed Research Plan for the Evaluation of 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one as a Chiral Auxiliary

To rigorously assess the potential of 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one as a chiral auxiliary, a systematic experimental plan is required. This would involve the synthesis of the auxiliary in its N-acylated form, its application in a well-understood asymmetric transformation, and a thorough analysis of the stereochemical outcome.

Synthesis of the N-Acylated Chiral Auxiliary

The first step is the acylation of the parent oxazolidinone to attach the desired reactive moiety. For a model aldol reaction, an N-propionyl group is a common choice. The synthesis would likely proceed via the reaction of the oxazolidinone with propionyl chloride in the presence of a base. The primary amino group on the phenyl ring would need to be protected prior to this step, for example, as a Boc-protected amine.

Hypothetical Experimental Protocol: Synthesis of N-Propionyl-3-[(4-(tert-butoxycarbonylamino)phenyl)methyl]-1,3-oxazolidin-2-one

  • To a solution of 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one in a suitable aprotic solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a mild base such as triethylamine.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Purify the Boc-protected intermediate by column chromatography.

  • Dissolve the purified intermediate in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium (n-BuLi) dropwise to deprotonate the oxazolidinone nitrogen.

  • After stirring for 30 minutes, add propionyl chloride dropwise.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and purify by flash column chromatography.

Application in a Model Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are common motifs in natural products and pharmaceuticals.[5] The diastereoselectivity of this reaction when mediated by a chiral auxiliary is a key indicator of the auxiliary's effectiveness.

Hypothetical Experimental Protocol: Asymmetric Aldol Reaction

  • Dissolve the N-propionyl chiral auxiliary in anhydrous dichloromethane under an inert atmosphere and cool to -78 °C.

  • Add a Lewis acid, such as dibutylboron triflate (Bu₂BOTf), followed by a tertiary amine base, like diisopropylethylamine (DIPEA), to generate the boron enolate.[2]

  • After stirring for 30 minutes, add the desired aldehyde (e.g., isobutyraldehyde) dropwise.

  • Continue stirring at -78 °C for several hours, then warm to 0 °C.

  • Quench the reaction by adding a phosphate buffer (pH 7) and hydrogen peroxide.

  • Extract the product and purify by column chromatography to isolate the aldol adduct.

Analysis of Chiral Induction Efficiency

The success of the asymmetric aldol reaction is quantified by the diastereomeric ratio (d.r.) and the enantiomeric excess (e.e.) of the product after cleavage of the auxiliary.

2.3.1. Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy

The crude reaction mixture can be analyzed by high-field ¹H NMR spectroscopy to determine the ratio of diastereomeric aldol products.[6] The protons alpha to the carbonyl and hydroxyl groups in the different diastereomers will have distinct chemical shifts and coupling constants, allowing for integration and quantification.[3]

2.3.2. Cleavage of the Chiral Auxiliary and Determination of Enantiomeric Excess by Chiral HPLC

The chiral auxiliary must be removed to yield the desired chiral product and to allow for the determination of the enantiomeric excess. A common method for the cleavage of oxazolidinone auxiliaries is hydrolysis with lithium hydroperoxide (LiOOH).[7]

Following cleavage and purification of the resulting β-hydroxy carboxylic acid, the enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC).[8] This technique utilizes a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas gives the e.e.[4]

Hypothetical Experimental Protocol: Chiral HPLC Analysis

  • Sample Preparation: Dissolve the purified β-hydroxy acid product in the mobile phase.

  • HPLC System: Utilize an HPLC system equipped with a suitable chiral column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and isopropanol, often with a small amount of a modifier like trifluoroacetic acid.[9]

  • Analysis: Inject the sample and a racemic standard. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: % e.e. = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100.[8]

Comparative Analysis with Evans' Auxiliaries

The performance of our hypothetical auxiliary would be directly compared to the extensive data available for Evans' auxiliaries under similar reaction conditions.

Chiral AuxiliaryReactionDiastereoselectivity (d.r.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinone Aldol with isobutyraldehyde>99:1 (syn:anti)85[2]
(S)-4-Isopropyl-2-oxazolidinone Aldol with isobutyraldehyde>99:1 (syn:anti)90[2]
Hypothetical: 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one Aldol with isobutyraldehydeTo be determinedTo be determinedN/A

The key metrics for comparison are the diastereoselectivity and the chemical yield. A successful novel auxiliary should ideally offer comparable or superior selectivity to the established Evans' auxiliaries.

Mechanistic Considerations and Structural Design

The stereochemical outcome of aldol reactions using Evans' auxiliaries is well-rationalized by the Zimmerman-Traxler transition state model.[2] The bulky substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, leading to a highly ordered, chair-like transition state that dictates the stereochemistry of the newly formed stereocenters.

For 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one, the stereodirecting group is attached to the nitrogen atom. A similar principle of steric hindrance would be expected to apply, with the aminophenylmethyl group shielding one face of the enolate. The larger size and conformational flexibility of this group compared to the benzyl or isopropyl groups in Evans' auxiliaries could lead to different levels of diastereoselectivity.

G cluster_0 Evaluation Workflow for a Novel Chiral Auxiliary A Synthesis of N-Acylated Auxiliary B Asymmetric Model Reaction (e.g., Aldol Reaction) A->B C Analysis of Diastereoselectivity (NMR) B->C D Cleavage of Auxiliary B->D F Comparison with Established Auxiliaries C->F E Analysis of Enantiomeric Excess (Chiral HPLC) D->E E->F

Caption: A generalized workflow for the evaluation of a novel chiral auxiliary.

Conclusion and Future Outlook

While 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one remains an unevaluated candidate in the field of asymmetric synthesis, this guide provides a comprehensive and scientifically rigorous framework for its assessment. By following the proposed synthetic and analytical protocols, researchers can systematically determine its efficiency as a chiral auxiliary. The comparison with established systems like Evans' oxazolidinones is crucial for contextualizing the results and identifying any potential advantages of this novel scaffold. The exploration of new chiral auxiliaries is a vital endeavor that continues to push the boundaries of stereoselective synthesis, enabling the efficient construction of complex chiral molecules for a wide range of applications.

References

  • Curran, D. P., et al. Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Synlett, 2002(S1), 663-666. Available at: [Link]

  • Crimmins, M. T., et al. Practical and Highly Selective Oxazolidinethione-Based Asymmetric Acetate Aldol Reactions with Aliphatic Aldehydes. Organic Letters, 4(13), 2301-2304. Available at: [Link]

  • Evans, D. A., & Shaw, J. T. Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, (262-263), 35-42.
  • Kim, B. H., et al. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 591. Available at: [Link]

  • Hussaini, S. R. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24451-24456. Available at: [Link]

  • Morris, G. A., et al. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(14), 1733-1735. Available at: [Link]

  • Huang, Y., & Rawal, V. H. Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. Proceedings of the National Academy of Sciences, 101(15), 5403-5406. Available at: [Link]

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. Available at: [Link]

  • Kleber, A., et al. Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. Chemistry – A European Journal, 27(54), 13544-13551. Available at: [Link]

  • Heravi, M. M., et al. (PDF) Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. ResearchGate. Available at: [Link]

  • Myers, A. G., et al. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society, 124(40), 11952-11953. Available at: [Link]

  • Sanchez, F. G., et al. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(3), 209-214. Available at: [Link]

  • Mbah, C. J. Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Journal of Pharmacology, Pharmaceutics & Pharmacovigilance.
  • Reddy, L. R., et al. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Organic Letters, 2(16), 2427-2429. Available at: [Link]

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. Available at: [Link]

  • Morris, G. A., et al. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Academia.edu. Available at: [Link]

  • Belda, O., & Moberg, C. Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]

  • Li, R. P., et al. [Synthesis and antibacterial activity of (S) -5-acetylaminomethyl-3-[(4-substituted-aminomethyl) phenyl] -2-oxazolindinone derivatives]. Yao Xue Xue Bao, 41(5), 418-425.
  • Belokon, Y. N., et al. Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity. Journal of the American Chemical Society, 123(28), 6735-6745. Available at: [Link]

  • Belokon, Y. N., et al. (S)- or (R)-3-(E-enoyl)-4-phenyl-1,3-oxazolidin-2-ones: ideal Michael acceptors to afford a virtually complete control of simple and face diastereoselectivity in addition reactions with glycine derivatives. Tetrahedron: Asymmetry, 10(10), 1839-1842. Available at: [Link]

  • Zhang, X., et al. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14679-14687. Available at: [Link]

  • Ghisleni, D. D. S., et al. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Journal of the Brazilian Chemical Society, 29, 1393-1422. Available at: [Link]

  • Di Grandi, M. J. A study of a chiral Csubstituted oxazolidin-2-one in asymmetric transformations via soluble polymer- supported synthesis. Bibliothèque et Archives Canada.
  • Brandi, A., et al. Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity. Journal of the American Chemical Society, 123(28), 6735-6745. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one

Comprehensive Safety and Handling Guide for 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one As an advanced intermediate frequently utilized in drug development (particularly in the synthesis of oxazolidinone-class antibio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one

As an advanced intermediate frequently utilized in drug development (particularly in the synthesis of oxazolidinone-class antibiotics), 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one (CAS: 99068-33-4) presents a unique dual-hazard profile. It combines the highly lipophilic, systemically toxic nature of a primary aromatic amine with the localized irritant properties of an oxazolidinone ring.

This guide provides researchers and safety officers with causality-driven protocols to ensure absolute operational safety, moving beyond basic compliance to establish a self-validating system of laboratory hygiene.

Hazard Profile & Mechanistic Causality

To select the correct Personal Protective Equipment (PPE), one must first understand how the chemical interacts with human biology. Primary aromatic amines (PAAs) are highly lipid-soluble, meaning they easily bypass the skin's aqueous barriers (stratum corneum) and enter the bloodstream, where they can induce severe systemic toxicity, including methemoglobinemia and potential mutagenesis[2.10].

Table 1: GHS Hazard Profile and Biological Causality

Hazard ClassGHS CodeMechanistic Causality
Acute Toxicity (Oral/Dermal/Inhal.) H302, H312, H332The lipophilic aromatic amine structure allows rapid systemic absorption across mucous membranes and dermal layers[1.1, 2.10].
Skin/Eye Irritation H315, H319The primary amine acts as a localized irritant and potential hapten, binding to surface proteins and triggering immune responses[1.1].
STOT SE 3 H336 / H335Inhalation of fine powders directly irritates the respiratory tract and can cause central nervous system depression (drowsiness)[1.1].

Causality-Driven PPE Selection

Standard laboratory PPE is insufficient for handling highly permeating aromatic amines. The following specifications are mandatory to establish an impenetrable barrier between the operator and the compound.

Table 2: Required PPE Specifications

PPE CategorySpecificationOperational Justification
Hand Protection Nitrile or Butyl Rubber (≥0.11mm thick)Critical: Latex offers poor resistance to non-polar organics. Aromatic amines permeate latex rapidly without visible degradation. Nitrile provides a dense cross-linked barrier[2.10].
Eye Protection Tight-fitting chemical gogglesPrevents ocular absorption of aerosolized oxazolidinone dust. Safety glasses with side shields are inadequate for fine powders[2.4].
Respiratory N95 / P100 Particulate RespiratorEssential if handling outside a fume hood. Bypassing first-pass metabolism via inhalation is the fastest route to systemic toxicity.
Body Protection Impermeable lab coat / Tyvek sleevesPrevents the accumulation of toxic dust on standard cotton clothing, mitigating the risk of chronic dermal exposure.

Step-by-Step Operational Protocol

To ensure a self-validating system, every step in this workflow includes a verification check.

Phase 1: Pre-Operation Setup

  • Airflow Verification: Turn on the fume hood and verify the face velocity is between 0.4 m/s and 0.6 m/s. Why? Velocities below 0.4 m/s fail to capture dust; velocities above 0.6 m/s create turbulent eddies that can blow powder back into the operator's breathing zone.

  • Clutter Clearance: Remove all unnecessary equipment from the hood to maintain laminar airflow.

  • PPE Inspection: Perform a visual and inflation check on nitrile gloves to ensure zero micro-tears before donning.

Phase 2: Weighing and Dispensing

  • Static Mitigation: Use grounded metal or PTFE-coated anti-static spatulas. Why? Fine organic powders hold static charges and can violently aerosolize when manipulated with standard plastic spatulas.

  • Closed-System Transfer: Weigh the 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one directly into a pre-tared, sealable vessel (e.g., a screw-cap vial) inside the active fume hood.

  • Sealing: Tightly cap the secondary vessel before removing it from the fume hood environment.

Phase 3: Routine Decontamination

  • Chemical Neutralization: Primary amines are weak bases. Wipe down spatulas, balances, and hood surfaces with a weak acidic solution (e.g., 1% to 5% acetic acid). Why? The acid protonates the amine, converting the lipophilic free base into a highly polar, water-soluble ammonium salt that cannot easily vaporize or penetrate the skin.

  • Final Wash: Follow the acid wipe with a standard soap and water wash, disposing of all wipes as hazardous waste.

Spill Response & Waste Disposal Plan

In the event of a spill, standard sweeping will aerosolize the powder, drastically increasing inhalation risks. Follow this targeted chemical logic:

Handling_Protocol N1 1. Risk Assessment Identify Aromatic Amine Hazards N2 2. PPE Donning Nitrile Gloves, Goggles, Lab Coat N1->N2 N3 3. Engineering Controls Activate Fume Hood (0.5 m/s) N2->N3 N4 4. Material Handling Anti-static Weighing & Transfer N3->N4 N5 Spill Occurs? N4->N5 N6 5a. Spill Response Neutralize with Weak Acid N5->N6 Yes N7 5b. Routine Decontamination Wipe down surfaces N5->N7 No N8 6. Waste Segregation Halogen-free Organics N6->N8 N7->N8 N9 7. PPE Doffing & Hygiene Wash hands thoroughly N8->N9

Figure 1: Standard Operating Procedure (SOP) workflow for handling aromatic amines.

Emergency Spill Protocol:

  • Evacuate & Assess: If the spill occurs outside the fume hood, immediately step back and allow any aerosolized dust to settle.

  • Damp Containment: Do NOT dry sweep[2.4]. Gently cover the powder with absorbent pads dampened with a commercial aromatic amine decontamination solution[2.3] or 1% acetic acid. This prevents airborne particulates and neutralizes the active amine.

  • Mechanical Collection: Use non-sparking scoops to transfer the wet, absorbed mass into a sealable hazardous waste container.

  • Waste Segregation: Label clearly as "Toxic Aromatic Amine Waste." Crucial: Never mix aromatic amine waste with strong oxidizing agents (e.g., nitric acid, peroxides), as this can trigger violent reactions or generate highly carcinogenic nitroso-derivatives[2.10].

References

  • 3-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one Safety Data Sheet - NextSDS. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. Available at:[Link]

  • SDS 2001 - Aromatic Amine DECONtamination Solution - SKC Inc. Available at:[Link]

© Copyright 2026 BenchChem. All Rights Reserved.